BMY-43748
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[(3S)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3/c1-9-15-17(28)12(20(29)30)8-27(14-3-2-10(21)6-13(14)22)18(15)25-19(16(9)23)26-5-4-11(24)7-26/h2-3,6,8,11H,4-5,7,24H2,1H3,(H,29,30)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYPQEVVXGJKIJ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C(=CN(C2=NC(=C1F)N3CCC(C3)N)C4=C(C=C(C=C4)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=O)C(=CN(C2=NC(=C1F)N3CC[C@@H](C3)N)C4=C(C=C(C=C4)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BMY-7378: A Comprehensive Technical Guide to its Selective α1D-Adrenoceptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BMY-7378, a potent and selective antagonist for the α1D-adrenergic receptor. This document consolidates key quantitative data, details established experimental protocols for its characterization, and visualizes its mechanism of action and relevant experimental workflows.
Core Compound Profile
BMY-7378, with the chemical name 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione, is a well-characterized pharmacological tool extensively used to investigate the physiological and pathological roles of the α1D-adrenoceptor. While it also exhibits affinity for other receptors, notably the 5-HT1A and α2C-adrenoceptors, its selectivity for the α1D subtype over other α1-adrenoceptors is a key feature for researchers.[1][2]
Quantitative Data: Binding Affinity and Functional Potency
The selectivity of BMY-7378 is quantified through binding affinity (Ki or pKi) and functional antagonist potency (pA2). The following tables summarize the extensive data available for BMY-7378 across various α-adrenoceptor subtypes and species.
Table 1: Binding Affinity (Ki) of BMY-7378 for α1-Adrenoceptor Subtypes
| Receptor Subtype | Species | Ki (nM) | Selectivity Ratio (α1A/α1D) | Selectivity Ratio (α1B/α1D) | Reference |
| α1D-AR | Rat (cloned) | 2 | >100-fold | >100-fold | [3][4] |
| α1A-AR | Rat (cloned) | 800 | - | - | [3][4] |
| α1B-AR | Hamster (cloned) | 600 | - | - | [3][4] |
Table 2: Binding Affinity (pKi) of BMY-7378 for Adrenoceptor Subtypes
| Receptor Subtype | Species/Tissue | pKi | Reference |
| α1D-adrenoceptor | Human | 9.4 ± 0.05 | [1][5] |
| α1D-adrenoceptor | Rat | 8.2 ± 0.06 | [1][5] |
| α1B-adrenoceptor | Human | 7.2 ± 0.05 | [1][5] |
| α1B-adrenoceptor | Hamster | 6.2 ± 0.03 | [1][5] |
| α1c-adrenoceptor (now classified as α1A) | Bovine | 6.1 ± 0.02 | [1][5] |
| α1c-adrenoceptor (now classified as α1A) | Human | 6.6 ± 0.20 | [1][5] |
| α2C-adrenoceptor | - | 6.54 | [1] |
| 5-HT1A Receptor | - | 8.3 | [1] |
| Rabbit Ventricular Membranes ([3H]prazosin binding) | Rabbit | 7.53 ± 0.09 | [6] |
Table 3: Functional Antagonist Potency (pA2) of BMY-7378
| Tissue/Receptor | Agonist | pA2 | Reference |
| Rat Aorta (α1D-adrenoceptor) | Noradrenaline | 8.67 | [1] |
| Rat Aorta | Noradrenaline | 8.9 ± 0.1 | [5] |
| Rabbit Ventricular Muscle | Phenylephrine | 7.17 ± 0.09 | [6] |
| Human Saphenous Vein (α2C-adrenoceptor) | Noradrenaline | 6.48 | [1] |
Signaling Pathways
The α1D-adrenoceptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[7][8] Antagonism by BMY-7378 blocks the initiation of this signaling cascade.
Caption: α1D-Adrenoceptor signaling pathway and its antagonism by BMY-7378.
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize BMY-7378.
Radioligand Binding Assays (Competition Assay)
This assay determines the binding affinity (Ki) of a non-radiolabeled compound (BMY-7378) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
a) Membrane Preparation:
-
Culture cells stably expressing the desired α1-adrenoceptor subtype (e.g., CHO, Rat-1 fibroblasts).[5]
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[9]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[10]
-
Pellet the membrane fraction by high-speed centrifugation (e.g., 20,000 x g).[9]
-
Wash the pellet and resuspend in a suitable binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[9]
b) Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]prazosin or [125I]HEAT), and varying concentrations of BMY-7378.[5][11]
-
Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM tamsulosin for α1A/α1B, 100 µM for α1D).[11]
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9][10]
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.[9]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
c) Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of BMY-7378 to generate a competition curve.
-
Determine the IC50 value (the concentration of BMY-7378 that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological evidence for alpha(1D)-adrenoceptors in the rabbit ventricular myocardium: analysis with BMY 7378 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
The role of BMY-7378 as a 5-HT1A receptor partial agonist.
An In-Depth Technical Guide on BMY-7378 as a 5-HT1A Receptor Partial Agonist
Introduction
BMY-7378, chemically identified as 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione, is a significant pharmacological agent extensively utilized in neuroscience research. It is primarily characterized as a partial agonist at the serotonin 1A (5-HT1A) receptor.[1] Its unique pharmacological profile also includes potent and selective antagonist activity at the α1D-adrenergic receptor subtype.[1][2] This dual activity makes BMY-7378 a valuable tool for dissecting the distinct roles of these two receptor systems in various physiological and pathological processes.
The partial agonism of BMY-7378 at the 5-HT1A receptor means it possesses an intermediate level of intrinsic activity, lower than that of a full agonist like serotonin or 8-OH-DPAT, but higher than a neutral antagonist.[3][4][5] This property allows it to act as either an agonist or an antagonist depending on the level of endogenous serotonergic tone. In environments with low serotonin levels, it can stimulate the receptor, while in the presence of high serotonin concentrations, it can compete with the endogenous ligand and reduce the overall receptor response. This complex behavior has made BMY-7378 instrumental in studying the functions of both presynaptic 5-HT1A autoreceptors, which regulate serotonin synthesis and release, and postsynaptic 5-HT1A receptors, which mediate the physiological effects of serotonin in target neurons.[5][6]
This guide provides a comprehensive overview of the pharmacological properties of BMY-7378, focusing on its interaction with the 5-HT1A receptor, detailing the experimental protocols used for its characterization, and presenting its activity through structured data and signaling pathway diagrams.
Pharmacological Profile and Quantitative Data
The affinity and functional potency of BMY-7378 have been quantified through various in vitro assays. The data below summarizes its binding characteristics and functional activity, highlighting its selectivity and partial agonist nature at the 5-HT1A receptor.
Data Presentation
Table 1: Binding Affinity Profile of BMY-7378 at 5-HT1A and Adrenergic Receptors
| Receptor Subtype | Ligand/Tissue Source | pKi / Ki Value | Reference |
| 5-HT1A | - | pKi: 8.3 | [7] |
| α1A-Adrenoceptor | Cloned rat | Ki: 800 nM | [2] |
| α1B-Adrenoceptor | Cloned hamster | Ki: 600 nM | [2] |
| α1D-Adrenoceptor | Cloned rat | pKi: 8.2 / Ki: 2 nM | [2][7] |
| α1D-Adrenoceptor | Human | pKi: 9.4 | [1] |
| α2C-Adrenoceptor | - | pKi: 6.54 | [7] |
Table 2: Functional Activity of BMY-7378 at the 5-HT1A Receptor
| Assay Type | Experimental System | Parameter | Value | Reference |
| Electrophysiology | Rat dorsal raphe nucleus | Threshold Concentration | 1 nM | [4] |
| Electrophysiology | Rat dorsal raphe nucleus | Intrinsic Activity | 0.1 - 0.3 | [4] |
| Behavioral (Nociception) | Spinal rat | ED50 | 295 ± 70 nmol/kg | [3] |
| 5-HT Release (Microdialysis) | Rat ventral hippocampus | Effective Dose | 0.01 - 1.0 mg/kg s.c. | [5] |
| 5-HT Behavioral Syndrome | Rat | Efficacy vs 8-OH-DPAT | ~10% | [5] |
| Competition Binding | - | IC50 | 0.8 nM | [2] |
Mechanism of Action and Signaling Pathways
The 5-HT1A receptor is a member of the G-protein coupled receptor (GPCR) superfamily, specifically coupling to inhibitory Gi/Go proteins.[8] As a partial agonist, BMY-7378 binds to the 5-HT1A receptor and stabilizes a receptor conformation that leads to a submaximal activation of the associated G-protein compared to a full agonist.
The downstream signaling cascade initiated by BMY-7378 binding involves:
-
G-Protein Activation: The activated Gi/Go protein dissociates into its Gαi/o and Gβγ subunits.
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).[8]
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of various ion channels, most notably activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization and neuronal inhibition.
Experimental Protocols
The characterization of BMY-7378 relies on a suite of standardized in vitro assays. Below are detailed methodologies for three key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat hippocampus or cortex) or cells expressing the recombinant 5-HT1A receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in buffer and determine the protein concentration. Store at -80°C.
-
-
Binding Reaction:
-
In a 96-well plate, combine the prepared membranes, a fixed concentration of a radiolabeled 5-HT1A receptor ligand (e.g., agonist [3H]8-OH-DPAT or antagonist [3H]MPPF), and varying concentrations of the unlabeled test compound (BMY-7378).[9]
-
To determine non-specific binding, a separate set of wells includes a high concentration of an unlabeled reference compound (e.g., 10 µM buspirone).[9]
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a set duration (e.g., 45 minutes) to allow the binding to reach equilibrium.[9]
-
-
Separation and Quantification:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[9]
-
Wash the filters rapidly with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (BMY-7378) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of BMY-7378 that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to an affinity constant (Ki) using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This is a functional assay that measures the activation of G-proteins following receptor stimulation. It is used to determine the potency (EC50) and efficacy (Emax) of an agonist.
Methodology:
-
Membrane Preparation: Prepare cell or tissue membranes containing the 5-HT1A receptor as described in the binding assay protocol.
-
Assay Reaction:
-
In a 96-well plate, incubate the membranes with varying concentrations of the test agonist (BMY-7378) in an assay buffer containing GDP (to ensure G-proteins are in an inactive state), MgCl2, and NaCl.[10]
-
Initiate the reaction by adding a constant, low concentration of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.[11]
-
Basal activity is measured in the absence of an agonist, while non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[11]
-
-
Separation and Quantification:
-
Terminate the reaction and separate bound from unbound [³⁵S]GTPγS via rapid filtration through glass fiber filters, similar to the binding assay.
-
Wash the filters with ice-cold buffer.
-
Quantify the filter-bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding of [³⁵S]GTPγS at each agonist concentration.
-
Plot the specific binding (often as a percentage of the response to a full agonist) against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximal stimulation, or intrinsic activity) relative to a standard full agonist.
-
cAMP Accumulation Assay
This functional assay directly measures the consequence of Gi/o protein activation: the inhibition of adenylyl cyclase activity.
Methodology:
-
Cell Culture:
-
Use whole cells (e.g., CHO or HEK293 cells) stably expressing the human 5-HT1A receptor.[12] Culture the cells to an appropriate density in multi-well plates.
-
-
Assay Procedure:
-
Pre-incubate the cells in a buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. This prevents the degradation of cAMP and enhances the assay signal.
-
Add the test compound (BMY-7378) at various concentrations. For antagonist mode, a fixed concentration of an agonist would also be added.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin. Forskolin directly activates the enzyme, leading to a large, measurable increase in intracellular cAMP. The inhibitory effect of the Gi/o-coupled 5-HT1A receptor agonist will be measured as a reduction of this forskolin-stimulated cAMP level.[12]
-
Incubate for a specific time at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP concentration in the lysate using a competitive immunoassay, such as an AlphaScreen™, HTRF®, or ELISA-based kit.[12][13] These kits typically involve an antibody specific for cAMP and a labeled cAMP tracer. The signal generated is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Interpolate the cAMP concentrations from the experimental samples using the standard curve.
-
Plot the cAMP concentration (or % inhibition of forskolin-stimulated levels) against the logarithm of the BMY-7378 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration that causes 50% of the maximal inhibition).
-
Conclusion
BMY-7378 is a well-characterized pharmacological agent with a distinct profile as a high-affinity partial agonist for the 5-HT1A receptor and a selective antagonist for the α1D-adrenergic receptor.[2][7] Its intermediate intrinsic activity at 5-HT1A receptors allows it to modulate serotonergic neurotransmission in a context-dependent manner, providing researchers with a sophisticated tool to probe the receptor's function.[4][5] The quantitative data derived from radioligand binding, GTPγS binding, and cAMP accumulation assays consistently support its classification and provide the foundation for its use in both in vitro and in vivo experimental models. The detailed protocols and workflows presented in this guide offer a clear framework for the continued investigation and application of BMY-7378 in the fields of pharmacology and neuroscience.
References
- 1. BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMY 7378 dihydrochloride, 5-HT1A partial agonist. alpha adrenoceptor antagonist. (CAS 21102-95-4) | Abcam [abcam.com]
- 3. BMY 7378: Partial agonist at spinal cord 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The putative 5-HT1A receptor antagonists NAN-190 and BMY 7378 are partial agonists in the rat dorsal raphe nucleus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Further investigation of the in vivo pharmacological properties of the putative 5-HT1A antagonist, BMY 7378. — Department of Pharmacology [pharm.ox.ac.uk]
- 6. Studies on the role of 5-HT1A autoreceptors and alpha 1-adrenoceptors in the inhibition of 5-HT release--I. BMY7378 and prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-HT1A receptor-mediated G protein activation assessed by [35S]GTPgammaS binding in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
The Discovery and Development of BMY-7378: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMY-7378, known chemically as 8-(2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione, is a potent and selective α1D-adrenergic receptor antagonist. It also exhibits a complex pharmacology with a notable affinity for the serotonin 5-HT1A receptor, where it acts as a weak partial agonist or antagonist. This dual activity has made BMY-7378 a valuable pharmacological tool for dissecting the roles of these receptor systems in various physiological and pathological processes, particularly in the cardiovascular and central nervous systems. This technical guide provides an in-depth overview of the discovery, history, and pharmacological development of BMY-7378, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Discovery and History
The development of BMY-7378 emerged from research programs at Bristol-Myers (now Bristol-Myers Squibb) in the early 1980s focused on novel anxiolytic agents. The core structure, an 8-azaspiro[4.5]decane-7,9-dione, was a key pharmacophore in a series of compounds designed to interact with neurotransmitter receptors. While the initial focus was on developing anxiolytics, subsequent pharmacological profiling revealed the potent and selective α1D-adrenergic antagonist properties of BMY-7378. A pivotal publication by Goetz, King, and colleagues in 1995 firmly established its selectivity for the α1D-adrenoceptor subtype over other α1 subtypes.[1] This discovery shifted the primary research application of BMY-7378 towards its use as a selective antagonist to investigate the physiological roles of the α1D-adrenoceptor.
Chemical Synthesis
A plausible synthetic route is outlined below:
Pharmacological Profile
BMY-7378 is a multi-target ligand with high affinity for several receptors. Its pharmacological profile is dominated by its potent and selective antagonism of the α1D-adrenoceptor and its interaction with the 5-HT1A receptor.
Receptor Binding Affinity
The following tables summarize the binding affinities of BMY-7378 for various adrenergic and serotonergic receptor subtypes.
Table 1: Adrenergic Receptor Binding Affinities of BMY-7378
| Receptor Subtype | Species | pKi | Ki (nM) | Reference |
| α1D | Human | 9.4 | 0.4 | [1] |
| α1D | Rat | 8.2 | 6.3 | [1] |
| α1B | Human | 7.2 | 63.1 | [1] |
| α1B | Hamster | 6.2 | 631 | [1] |
| α1A | Rat | - | 800 | |
| α2C | - | 6.54 | 288.4 | [2][3] |
Table 2: Serotonin Receptor Binding Affinity of BMY-7378
| Receptor Subtype | pKi | Reference |
| 5-HT1A | 8.3 | [2] |
Functional Activity
In functional assays, BMY-7378 acts as a potent antagonist at α1D-adrenoceptors. For instance, in rat aorta, which is rich in α1D-adrenoceptors, BMY-7378 potently antagonizes noradrenaline-induced contractions with a pA2 value of 8.67.[3] At the 5-HT1A receptor, it is characterized as a weak partial agonist or antagonist, depending on the specific assay and tissue.
Key Experimental Protocols
This section details the methodologies for key experiments that have been instrumental in characterizing the pharmacological profile of BMY-7378.
Radioligand Binding Assays for Adrenoceptor Affinity
Objective: To determine the binding affinity of BMY-7378 for α1-adrenoceptor subtypes.
Materials:
-
Membranes from Rat-1 fibroblasts stably expressing human or rodent α1-adrenoceptor subtypes (α1A, α1B, α1D).
-
Radioligand: [125I]HEAT ((+/-)-β-([125I]iodo-4-hydroxyphenyl)-ethyl-aminomethyl-tetralone).
-
BMY-7378 stock solution.
-
Assay buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.
-
Non-specific binding control: Phentolamine (10 µM).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of BMY-7378.
-
In assay tubes, combine the cell membranes (typically 20-50 µg of protein), [125I]HEAT (at a concentration near its Kd, e.g., 50 pM), and either buffer, BMY-7378, or phentolamine.
-
The total assay volume is typically 250 µL.
-
Incubate the mixture for 60 minutes at 25°C.
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 4 mL).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of BMY-7378 from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Serotonin Release
Objective: To measure the effect of BMY-7378 on extracellular serotonin (5-HT) levels in the brain of anesthetized rats.
Materials:
-
Male Wistar rats.
-
Anesthetic (e.g., urethane).
-
Stereotaxic apparatus.
-
Microdialysis probe (e.g., CMA/12, 2 mm membrane).
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
BMY-7378 for subcutaneous administration.
-
Fraction collector.
-
HPLC with electrochemical detection.
Procedure:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant the microdialysis probe into the ventral hippocampus.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 2 µL/min).
-
Allow for a stabilization period (e.g., 120 minutes) to obtain a stable baseline of 5-HT.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer BMY-7378 subcutaneously at various doses (e.g., 0.01-1.0 mg/kg).[2]
-
Continue collecting dialysate samples for a defined period post-injection.
-
Analyze the 5-HT concentration in the dialysate samples using HPLC-EC.
-
Express the results as a percentage of the basal 5-HT levels.
Assessment of Cardiac Hypertrophy in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the effect of BMY-7378 on cardiac hypertrophy and function in a model of hypertension.
Animal Model:
-
Aged (e.g., 30-week-old) male Spontaneously Hypertensive Rats (SHR).
-
Age-matched Wistar-Kyoto (WKY) rats as normotensive controls.
Treatment:
-
BMY-7378 administered orally (e.g., 10 mg/kg/day) for a period of 4 weeks.[4]
-
Vehicle control group.
-
Positive control group (e.g., captopril, an ACE inhibitor).
Methodologies:
-
Hemodynamic Measurements:
-
Anesthetize rats (e.g., with sodium pentobarbital).
-
Insert a catheter into the left ventricle via the right carotid artery.
-
Record left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), and the maximal rates of pressure increase and decrease (±dP/dt) using a pressure transducer and a data acquisition system.[4]
-
-
Echocardiography:
-
Perform transthoracic echocardiography on anesthetized rats.
-
Obtain M-mode images to measure left ventricular internal dimensions at end-diastole and end-systole, and wall thicknesses (interventricular septum and posterior wall).
-
Calculate parameters such as fractional shortening and ejection fraction.
-
-
Histological Analysis:
-
Euthanize the rats and excise the hearts.
-
Fix the hearts in formalin and embed in paraffin.
-
Prepare sections and stain with Masson's trichrome or Picrosirius red to assess fibrosis.
-
Stain with hematoxylin and eosin (H&E) or wheat germ agglutinin (WGA) to measure cardiomyocyte cross-sectional area.
-
Quantify fibrosis and cell size using image analysis software.
-
Signaling Pathways and Logical Relationships
BMY-7378's primary mechanism of action involves the blockade of α1D-adrenoceptors, which are Gq-coupled receptors. In vascular smooth muscle, this antagonism is expected to inhibit the canonical Gq/11 signaling pathway, leading to vasodilation. Its effects on 5-HT1A receptors, which are Gi/o-coupled, are more complex and can modulate neuronal firing and neurotransmitter release.
Conclusion
BMY-7378 has proven to be an invaluable pharmacological tool for elucidating the distinct roles of the α1D-adrenoceptor and the 5-HT1A receptor. Its high affinity and selectivity for the α1D subtype have been particularly important in cardiovascular research, contributing to our understanding of its role in blood pressure regulation and cardiac hypertrophy. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers utilizing BMY-7378 in their studies. Further research may continue to uncover novel applications for this versatile compound in various areas of pharmacology and drug discovery.
References
- 1. BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The alpha (1D)-adrenoceptor antagonist BMY 7378 is also an alpha (2C)-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
BMY-7378: A Comprehensive In Vitro Profile of its Targets and Off-Target Effects
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a detailed overview of the in vitro pharmacological profile of BMY-7378, a potent and selective α1D-adrenoceptor antagonist with complex interactions at other receptors. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and potential therapeutic applications of this compound.
Introduction
BMY-7378, chemically identified as 8-(2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione, is a well-characterized pharmacological tool primarily known for its high affinity and selectivity for the α1D-adrenergic receptor subtype.[1] It also exhibits significant activity at serotonin 5-HT1A receptors, where it acts as a partial agonist.[1] This dual activity makes BMY-7378 a subject of interest for investigating the physiological roles of these receptors and for the potential development of therapeutics targeting conditions involving the adrenergic and serotonergic systems.
Recent findings have further expanded the known pharmacological profile of BMY-7378, revealing its ability to inhibit the angiotensin-converting enzyme (ACE), suggesting a multi-target mechanism of action that could be relevant for cardiovascular diseases.[2] This guide summarizes the quantitative data on BMY-7378's binding affinities and functional activities at its primary targets and key off-targets, provides detailed experimental protocols for the cited assays, and visualizes the relevant signaling pathways and experimental workflows.
Quantitative Data on BMY-7378 In Vitro Activity
The following tables summarize the binding affinities (Ki, pKi) and functional activities (IC50, pA2) of BMY-7378 at various receptors and enzymes as determined in vitro.
Table 1: Adrenergic Receptor Binding Affinities of BMY-7378
| Receptor Subtype | Species | Radioligand | Ki (nM) | pKi | Reference |
| α1D-Adrenoceptor | Human | [125I]HEAT | - | 9.4 ± 0.05 | [1] |
| α1D-Adrenoceptor | Rat | [125I]HEAT | - | 8.2 ± 0.06 | [1] |
| α1A-Adrenoceptor | Rat | [125I]HEAT | 800 | - | |
| α1B-Adrenoceptor | Hamster | [125I]HEAT | 600 | 6.2 ± 0.03 | [1] |
| α1B-Adrenoceptor | Human | [125I]HEAT | - | 7.2 ± 0.05 | [1] |
| α2C-Adrenoceptor | - | - | - | 6.54 | [3] |
Table 2: Serotonin Receptor Binding and Functional Data for BMY-7378
| Receptor Subtype | Activity | Species | Assay | Value | Reference |
| 5-HT1A Receptor | Partial Agonist | - | - | - | [1] |
Further quantitative data on the partial agonist activity of BMY-7378 at the 5-HT1A receptor, such as EC50 and intrinsic activity, would require a more targeted search of functional assay results.
Table 3: Angiotensin-Converting Enzyme (ACE) Inhibition by BMY-7378
| Enzyme | Activity | IC50 (µM) | Reference |
| Angiotensin-Converting Enzyme (ACE) | Inhibitor | 136 | [2] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to characterize the activity of BMY-7378.
These assays are performed to determine the binding affinity of BMY-7378 for different adrenoceptor subtypes. The following protocol is a generalized representation based on the methodology described by Goetz et al. (1995).
Objective: To determine the inhibitory constant (Ki) of BMY-7378 for α1-adrenoceptor subtypes.
Materials:
-
Radioligand: (+/-)-β-([125I]iodo-4-hydroxyphenyl)-ethyl-aminomethyl-tetralone ([125I]HEAT).
-
Cell Membranes: Membranes prepared from Rat-1 fibroblasts stably expressing hamster α1B, bovine α1C, rat α1D, or their respective human homologues.
-
Competitor: BMY-7378.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl) with appropriate ions (e.g., 5 mM MgCl2), pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/C).
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Culture Rat-1 fibroblasts expressing the desired adrenoceptor subtype.
-
Harvest cells and homogenize in cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of various concentrations of BMY-7378 (competitor).
-
50 µL of [125I]HEAT (at a concentration near its Kd).
-
150 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-50 µg).
-
-
For total binding, replace the competitor with assay buffer.
-
For non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM phentolamine) instead of BMY-7378.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of BMY-7378 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The partial agonist activity of BMY-7378 at 5-HT1A receptors is often assessed by measuring its effect on cyclic adenosine monophosphate (cAMP) levels. 5-HT1A receptors are typically Gi/o-coupled, and their activation leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Objective: To determine the functional potency (EC50) and efficacy (intrinsic activity) of BMY-7378 at the 5-HT1A receptor.
Materials:
-
Cells: A cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK-293 cells).
-
Test Compound: BMY-7378.
-
Agonist Control: A full 5-HT1A agonist (e.g., 8-OH-DPAT).
-
Forskolin: An adenylyl cyclase activator.
-
Cell Culture Medium.
-
Stimulation Buffer: Typically a buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture and Plating:
-
Culture the 5-HT1A expressing cells under standard conditions.
-
Seed the cells into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with various concentrations of BMY-7378 or the control agonist in stimulation buffer for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. The agonist's effect will be to inhibit this forskolin-stimulated cAMP accumulation.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit's protocol. This typically involves adding detection reagents and measuring a signal (e.g., fluorescence, luminescence, or absorbance).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data to cAMP concentrations.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the BMY-7378 concentration.
-
Determine the EC50 value (the concentration of BMY-7378 that produces 50% of its maximal inhibitory effect) using non-linear regression.
-
Calculate the intrinsic activity by comparing the maximal effect of BMY-7378 to that of a full agonist.
-
The inhibitory activity of BMY-7378 on ACE can be determined using a colorimetric or fluorometric assay. The following is a generalized protocol based on common ACE inhibition assay principles.
Objective: To determine the IC50 value of BMY-7378 for ACE.
Materials:
-
Enzyme: Purified rabbit lung ACE.
-
Substrate: A synthetic ACE substrate such as hippuryl-histidyl-leucine (HHL) or a fluorogenic substrate.
-
Inhibitor: BMY-7378.
-
Positive Control: A known ACE inhibitor (e.g., captopril).
-
Assay Buffer: A buffer appropriate for ACE activity (e.g., Tris or HEPES buffer containing NaCl and ZnCl2), pH 8.3.
-
Detection Reagent: A reagent that reacts with the product of the enzymatic reaction to produce a colored or fluorescent signal (e.g., o-phthaldialdehyde (OPA) for HHL, or direct fluorescence measurement for fluorogenic substrates).
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the following:
-
A solution of ACE in assay buffer.
-
Various concentrations of BMY-7378 or the positive control.
-
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the ACE substrate to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., HCl).
-
Add the detection reagent and incubate as required to allow for color or fluorescence development.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of BMY-7378 compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the BMY-7378 concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow relevant to the in vitro characterization of BMY-7378.
References
- 1. BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMY 7378, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The alpha (1D)-adrenoceptor antagonist BMY 7378 is also an alpha (2C)-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
BMY-7378: A Multifunctional Ligand for Interrogating G-Protein Coupled Receptors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BMY-7378 is a synthetic organic compound that has emerged as a critical pharmacological tool for the investigation of G-protein coupled receptors (GPCRs).[1][2] Its utility stems from a distinct and complex pharmacological profile, characterized by high affinity and selectivity for specific subtypes of adrenergic and serotonergic receptors.[1][3][4][5][6] This technical guide provides a comprehensive overview of BMY-7378, its pharmacological properties, experimental applications, and the signaling pathways it modulates, serving as a resource for scientists in academic research and drug development.
Initially recognized for its activity at serotonin 5-HT1A receptors, further research revealed its potent and selective antagonism at the α1D-adrenergic receptor subtype.[1][4][6] This dual activity, coupled with interactions at other receptors, makes BMY-7378 a versatile, albeit complex, molecular probe. Understanding its detailed pharmacology is crucial for designing experiments and interpreting results accurately.
Core Pharmacological Profile
BMY-7378 is primarily characterized by its interaction with two main GPCR subtypes:
-
α1D-Adrenergic Receptor (α1D-AR): BMY-7378 is a potent and highly selective antagonist of the α1D-adrenoceptor.[4][6][7] It displays significantly greater affinity for the α1D subtype—over 100-fold higher in some studies—compared to the α1A and α1B subtypes.[4][8] This selectivity has established BMY-7378 as the reference antagonist for characterizing the physiological and pathological roles of the α1D-AR, particularly in the cardiovascular system.[7][9]
-
Serotonin 5-HT1A Receptor: BMY-7378 acts as a weak partial agonist or antagonist at the 5-HT1A receptor.[1][3][5] Its functional effect can vary depending on the specific tissue and the presence of endogenous serotonin. It can act as an antagonist at postsynaptic receptors while displaying agonist properties at presynaptic autoreceptors.[10]
Beyond these primary targets, BMY-7378 also exhibits antagonist activity at the α2C-adrenoceptor.[3] More recently, it was identified as an inhibitor of the Angiotensin-Converting Enzyme (ACE), adding another layer to its pharmacological profile and potential therapeutic applications in hypertension.[11]
Data Presentation: Quantitative Binding Affinities
The binding affinities of BMY-7378 for various GPCRs are summarized below. These values, compiled from multiple studies, highlight its selectivity profile.
| Receptor Target | Species/System | Affinity Metric | Value (nM) | pKi / pA2 | Reference |
| α1D-Adrenoceptor | Rat (cloned) | Ki | 2 | 8.70 | [4][5][8] |
| Human (cloned) | pKi | - | 9.4 | [6] | |
| Rat (aorta) | pA2 | - | 8.9 | [6] | |
| α1A-Adrenoceptor | Rat (cloned) | Ki | 800 | 6.10 | [4][5][8] |
| α1B-Adrenoceptor | Hamster (cloned) | Ki | 600 | 6.22 | [4][5][8] |
| Human (cloned) | pKi | - | 7.2 | [6] | |
| 5-HT1A Receptor | - | IC50 | 0.8 | - | |
| - | pKi | - | 8.3 | [3] | |
| α2C-Adrenoceptor | - | pKi | - | 6.54 | [3] |
| ACE | - | IC50 | 136,000 | - | [11] |
Note: Ki (inhibition constant), IC50 (half-maximal inhibitory concentration), pKi (-log(Ki)), and pA2 (a measure of antagonist potency) are reported as found in the literature. Direct comparison should be made with caution due to variations in experimental conditions.
Mandatory Visualization: Signaling Pathways and Workflows
Signaling Pathways
1. α1D-Adrenergic Receptor Antagonism by BMY-7378
The α1D-adrenoceptor is a Gq-coupled GPCR. Its activation by an agonist like norepinephrine or phenylephrine initiates a signaling cascade that leads to the contraction of smooth muscle. BMY-7378 acts as a competitive antagonist, blocking the receptor and preventing this downstream signaling.
Caption: BMY-7378 competitively antagonizes the α1D-AR, blocking Gq-mediated signaling.
2. 5-HT1A Receptor Modulation by BMY-7378
The 5-HT1A receptor is classically coupled to the Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. BMY-7378's partial agonism means it can weakly activate this pathway, while its antagonism can block the effects of potent agonists like serotonin.
Caption: BMY-7378 modulates the 5-HT1A receptor, impacting the Gi-coupled pathway.
Experimental Workflow
3. Radioligand Competition Binding Assay Workflow
Determining the binding affinity (Ki) of an unlabeled compound like BMY-7378 is a fundamental experiment in pharmacology. A competition binding assay is the standard method.[12][13][14]
Caption: Workflow for determining BMY-7378's binding affinity using a competition assay.
Experimental Protocols
Radioligand Binding Assay Protocol (Competition)
This protocol outlines a general method for determining the Ki of BMY-7378 at a target GPCR expressed in a cell membrane preparation.[14][15]
Objective: To determine the binding affinity (Ki) of BMY-7378 for a specific receptor by measuring its ability to compete with a known radioligand.
1. Materials and Reagents:
-
Membrane Preparation: Frozen cell pellets or tissue known to express the target receptor.
-
Radioligand: A high-affinity, receptor-specific radiolabeled ligand (e.g., [³H]Prazosin for α1-adrenoceptors or [³H]8-OH-DPAT for 5-HT1A receptors).
-
Unlabeled Ligand: BMY-7378 hydrochloride or free base.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding (NSB) Ligand: A high concentration of an unlabeled ligand to saturate all specific binding sites.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Cocktail and Counter.
2. Membrane Preparation:
-
Thaw the cell pellet or tissue on ice.
-
Homogenize in 20 volumes of ice-cold lysis buffer.
-
Centrifuge at 1,000 x g for 5 minutes to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer.
-
Determine protein concentration using a suitable method (e.g., BCA assay). Store aliquots at -80°C.[15]
3. Assay Procedure:
-
Set up a 96-well plate. For each concentration of BMY-7378, prepare triplicate wells. Include wells for "Total Binding" (no competing ligand) and "Non-specific Binding" (saturating concentration of NSB ligand).
-
To each well, add reagents in the following order for a final volume of 250 µL:
-
50 µL of assay buffer (for Total Binding) OR BMY-7378 at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) OR NSB ligand.
-
50 µL of the radioligand at a fixed concentration (typically near its Kd value).
-
150 µL of the membrane preparation (e.g., 20-50 µg protein per well).[15]
-
-
Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow binding to reach equilibrium.[15]
-
Terminate the incubation by rapid vacuum filtration through the glass fiber filters using the cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding for each well: Specific Binding = Total Binding CPM - Non-specific Binding CPM.
-
Plot the percentage of specific binding against the log concentration of BMY-7378.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
In Vivo Experimental Protocol Example
BMY-7378 has been used in vivo to investigate the role of the α1D-AR in cardiovascular disease.
Objective: To assess the effect of α1D-AR antagonism on blood pressure and cardiac hypertrophy in a model of hypertension.[9]
1. Animal Model:
-
Spontaneously Hypertensive Rats (SHR), a well-established genetic model of hypertension. Age-matched Wistar-Kyoto (WKY) rats are used as normotensive controls.
2. Drug Administration:
-
Aged SHR (e.g., 30 weeks old) with established hypertension and cardiac hypertrophy are used.
-
BMY-7378 is administered daily for a period of several weeks (e.g., 4 weeks) at a specified dose (e.g., 10 mg/kg per day) via oral gavage.[9]
-
A control group receives a vehicle, and a positive control group might receive a known antihypertensive drug like captopril.[9]
3. Endpoint Measurements:
-
Blood Pressure: Measured non-invasively (e.g., tail-cuff method) or invasively (e.g., telemetry or arterial catheter) at baseline and throughout the treatment period.
-
Cardiac Function: Assessed using echocardiography to measure parameters like left ventricular wall thickness and ejection fraction.
-
Cardiac Hypertrophy: At the end of the study, hearts are excised, weighed, and processed for histological analysis (e.g., H&E staining for cardiomyocyte size, Masson's trichrome for fibrosis).[9]
-
Protein Expression: Western blotting or immunofluorescence can be used to measure the expression of the α1D-AR and markers of hypertrophy in heart tissue.[9]
Conclusion
References
- 1. BMY-7378 - Wikipedia [en.wikipedia.org]
- 2. BMY-7378 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BMY 7378 dihydrochloride | 5-HT1A receptor agonist | Hello Bio [hellobio.com]
- 6. BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological evidence for alpha(1D)-adrenoceptors in the rabbit ventricular myocardium: analysis with BMY 7378 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The α1D-adrenoreceptor antagonist BMY 7378 reverses cardiac hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acnp.org [acnp.org]
- 11. BMY 7378, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
Application Notes and Protocols for BMY-7378 in In Vivo Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of BMY-7378 in in vivo rodent models. BMY-7378 is a versatile pharmacological tool with a multi-target profile, acting as a selective α1D-adrenoceptor antagonist, a 5-HT1A receptor partial agonist/antagonist, and an α2C-adrenoceptor antagonist.[1][2][3] This document outlines its mechanism of action, provides established experimental protocols, and summarizes key quantitative data from various studies.
Mechanism of Action
BMY-7378 exhibits a complex pharmacological profile by interacting with multiple receptor systems. Its primary activities include:
-
α1D-Adrenoceptor Antagonism: BMY-7378 is a potent and selective antagonist of the α1D-adrenoceptor subtype.[4][5] It has been shown to have a high affinity for the rat α1D-adrenoceptor (pKi of 8.2) and is significantly more potent at this subtype than at α1A or α1B subtypes.[1][4] This action contributes to its hypotensive effects and its ability to reverse cardiac hypertrophy.[6][7]
-
5-HT1A Receptor Activity: BMY-7378 acts as a mixed partial agonist and antagonist at the 5-HT1A receptor (pKi of 8.3).[1] This dual activity can lead to varied physiological responses depending on the specific experimental context. For instance, it can induce hypotension through central 5-HT1A receptor stimulation in adult rats.[8][9] However, it can also antagonize the effects of 5-HT1A agonists like 8-OH-DPAT.[10]
-
α2C-Adrenoceptor Antagonism: BMY-7378 also demonstrates selectivity for the α2C-adrenoceptor (pKi of 6.54) over other α2-adrenoceptor subtypes.[1][3]
Recent studies have also suggested that BMY-7378 can act as an angiotensin-converting enzyme (ACE) inhibitor, further contributing to its cardiovascular effects.[6]
Signaling Pathways of BMY-7378
Caption: BMY-7378's multi-target mechanism of action.
Quantitative Data Summary
The following tables summarize the binding affinities and effective dosages of BMY-7378 from various in vivo rodent studies.
Table 1: Receptor Binding Affinities of BMY-7378
| Receptor Subtype | Species | pKi / pA2 | Reference |
| α1D-Adrenoceptor | Rat | 8.2 (pKi) | [1] |
| α1D-Adrenoceptor | Human | 9.4 (pKi) | [5] |
| α1A-Adrenoceptor | Rat | 6.2 (pKi) | [4] |
| α1B-Adrenoceptor | Hamster | 6.2 (pKi) | [4] |
| 5-HT1A Receptor | - | 8.3 (pKi) | [1] |
| α2C-Adrenoceptor | - | 6.54 (pKi) | [1][3] |
| α1-Adrenoceptor (Aorta) | Rat | 8.9 (pA2) | [5] |
Table 2: Summary of In Vivo Dosages and Effects in Rodent Models
| Rodent Model | Dosage | Route | Effect | Reference |
| Anesthetized Rat | 0.01-1.0 mg/kg | s.c. | Dose-dependent decrease of 5-HT release in ventral hippocampus. | [1][11] |
| Rat | 0.25-5 mg/kg | s.c. | Dose-dependently reduces 8-OH-DPAT-induced behaviors. | [1][10] |
| Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day for 4 weeks | o.a. | Decreased blood pressure, ameliorated fibrosis and cardiac hypertrophy. | [7] |
| Anesthetized Wistar Rats (1, 3, and 6 months old) | Increasing doses | i.v. | Dose- and age-dependent hypotension. | [8] |
| Anesthetized Cats | 3-100 µg/kg | i.v. | Reductions in blood pressure, heart rate, and renal nerve activity. | [12] |
Experimental Protocols
Protocol 1: Investigation of Cardiovascular Effects in Spontaneously Hypertensive Rats (SHR)
This protocol is based on studies investigating the effects of BMY-7378 on hypertension and cardiac hypertrophy.[7]
Objective: To assess the long-term effects of BMY-7378 on blood pressure and cardiac remodeling in a genetic model of hypertension.
Materials:
-
BMY-7378
-
Vehicle (e.g., sterile water or saline)
-
30-week-old male Spontaneously Hypertensive Rats (SHR)
-
Age-matched Wistar-Kyoto (WKY) rats (as normotensive controls)
-
Oral gavage needles
-
Blood pressure monitoring system (e.g., tail-cuff method or telemetry)
-
Histology equipment and reagents
-
Anesthetic (e.g., isoflurane)
Experimental Workflow:
Caption: Workflow for a chronic BMY-7378 study in SHR.
Procedure:
-
Animal Acclimatization: Acclimatize 30-week-old male SHR and WKY rats to the housing conditions for at least one week before the experiment.
-
Baseline Measurements: Measure and record the baseline systolic and diastolic blood pressure, and heart rate for all animals.
-
Group Allocation: Randomly assign the SHR to different treatment groups: Vehicle control, BMY-7378 (10 mg/kg/day), and a positive control group (e.g., Captopril, 40 mg/kg/day).
-
Drug Preparation and Administration: Dissolve BMY-7378 in a suitable vehicle. Administer the assigned treatment daily via oral gavage (o.a.) for 4 consecutive weeks.
-
Monitoring: Monitor blood pressure and body weight weekly throughout the study.
-
Terminal Procedures: At the end of the 4-week treatment period, perform final hemodynamic measurements.
-
Tissue Collection and Analysis: Euthanize the animals and carefully excise the hearts. Weigh the hearts and prepare them for histological analysis to assess cardiomyocyte size, fibrosis, and left ventricular hypertrophy. Protein expression of relevant markers, such as the α1D-adrenoceptor, can also be analyzed.
Protocol 2: Evaluation of 5-HT1A Receptor-Mediated Behavioral Effects
This protocol is adapted from studies investigating the antagonist properties of BMY-7378 at 5-HT1A receptors.[10]
Objective: To determine if BMY-7378 can antagonize the behavioral syndrome induced by a 5-HT1A receptor agonist.
Materials:
-
BMY-7378
-
8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT)
-
Vehicle (e.g., sterile saline)
-
Male rats
-
Subcutaneous (s.c.) injection needles and syringes
-
Observation cages
Procedure:
-
Animal Acclimatization: Acclimatize male rats to the experimental room and observation cages.
-
Pre-treatment: Administer BMY-7378 subcutaneously (s.c.) at various doses (e.g., 0.25, 1, and 5 mg/kg) or vehicle.
-
Agonist Challenge: After a pre-determined pre-treatment time (e.g., 30 minutes), administer the 5-HT1A agonist 8-OH-DPAT (e.g., 0.75 mg/kg, s.c.).
-
Behavioral Observation: Immediately after the 8-OH-DPAT injection, observe and score the rats for the presence and intensity of the "5-HT behavioral syndrome," which includes forepaw treading, head weaving, flat body posture, and hindlimb abduction. Observations should be made by a trained observer who is blind to the treatment conditions.
-
Data Analysis: Compare the behavioral scores between the vehicle-pretreated group and the BMY-7378-pretreated groups to determine if BMY-7378 dose-dependently reduces the effects of 8-OH-DPAT.
Important Considerations
-
Solubility and Vehicle: The solubility of BMY-7378 should be determined for the chosen route of administration, and an appropriate, non-toxic vehicle should be used.
-
Dose-Response Studies: It is recommended to perform dose-response studies to determine the optimal dose for the desired effect in your specific experimental model.
-
Control Groups: Always include appropriate vehicle control groups in your experimental design. A positive control group can also be valuable for validating the experimental model.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BMY-7378 - Wikipedia [en.wikipedia.org]
- 3. The alpha (1D)-adrenoceptor antagonist BMY 7378 is also an alpha (2C)-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BMY 7378, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The α1D-adrenoreceptor antagonist BMY 7378 reverses cardiac hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The hypotensive effect of BMY 7378 involves central 5-HT1A receptor stimulation in the adult but not in the young rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The hypotensive effect of BMY 7378 is antagonized by a silent 5-HT(1A) receptor antagonist: comparison with 8-hydroxy-dipropylamino tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Further investigation of the in vivo pharmacological properties of the putative 5-HT1A antagonist, BMY 7378. — Department of Pharmacology [pharm.ox.ac.uk]
- 11. Further investigation of the in vivo pharmacological properties of the putative 5-HT1A antagonist, BMY 7378. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 12. BMY 7378 is an agonist at 5-HT1A receptors mediating hypotension and renal sympatho-inhibition in anaesthetised cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMY-7378 in Brain Slice Electrophysiology
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of BMY-7378 in ex vivo brain slice electrophysiology.
Introduction
BMY-7378 is a versatile pharmacological tool with high affinity for multiple receptor types, making it a valuable compound for investigating adrenergic and serotonergic modulation of neuronal activity. It is primarily known as a selective antagonist of the α1D-adrenoceptor subtype.[1] Additionally, BMY-7378 acts as a partial agonist at 5-HT1A serotonin receptors.[2][3] This dual activity requires careful experimental design to dissect its effects on neuronal circuits. Recent evidence also suggests that BMY-7378 can act as an angiotensin-converting enzyme (ACE) inhibitor at higher concentrations.[4]
Data Presentation
The following tables summarize the quantitative data for BMY-7378's binding affinities and its effects in various electrophysiological preparations.
Table 1: Receptor Binding Affinity of BMY-7378
| Receptor Subtype | Species/Tissue | Affinity (pKi) | Reference |
| α1D-adrenoceptor | Rat | 8.2 ± 0.06 | [1] |
| α1D-adrenoceptor | Human | 9.4 ± 0.05 | [1] |
| α1b-adrenoceptor | Hamster | 6.2 ± 0.03 | [1] |
| α1b-adrenoceptor | Human | 7.2 ± 0.05 | [1] |
| α1c-adrenoceptor | Bovine | 6.1 ± 0.02 | [1] |
| α1c-adrenoceptor | Human | 6.6 ± 0.20 | [1] |
| α2C-adrenoceptor | - | 6.54 | [5] |
Table 2: Electrophysiological and Functional Effects of BMY-7378
| Preparation | Effect | Concentration | Quantitative Change | Reference |
| Rat Dorsal Raphe Nucleus (in vitro) | Reduction in neuronal activity | Threshold: 1 nM | - | [2] |
| Rat Dorsal Raphe Nucleus (in vitro) | Complete inhibition of neuronal firing | ~30 nM | 100% inhibition | [2] |
| Rat Dorsal Horn Units (in vivo) | Inhibition of firing rate | 46.3 ± 5.2 nA (iontophoresis) | Significant inhibition | [3] |
| Rabbit Ventricular Myocardium | Antagonism of phenylephrine-induced positive inotropic effect | 1-10 nM | Rightward shift of concentration-response curve | [6] |
Experimental Protocols
This section outlines a general protocol for utilizing BMY-7378 in acute brain slice electrophysiology. The specific brain region, neuron type, and recording parameters should be optimized for the experimental question.
1. Acute Brain Slice Preparation
This protocol is adapted from standard procedures for preparing viable brain slices for electrophysiology.[7][8]
-
Solutions:
-
Cutting Solution (NMDG-based, example): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, 10 mM MgSO4. The pH should be titrated to 7.3-7.4 with HCl.
-
Artificial Cerebrospinal Fluid (aCSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 2 mM CaCl2, 1 mM MgCl2, 10 mM glucose.
-
All solutions must be continuously bubbled with carbogen (95% O2 / 5% CO2).
-
-
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated cutting solution.
-
Rapidly dissect the brain and immerse it in ice-cold cutting solution.
-
Mount the brain on a vibratome stage and cut slices (typically 250-350 µm thick) in the ice-cold, carbogenated cutting solution.
-
Transfer slices to a recovery chamber containing aCSF at 32-34°C for at least 30 minutes.
-
After recovery, maintain the slices at room temperature in carbogenated aCSF until recording.
-
2. Electrophysiological Recording
-
Setup:
-
Transfer a brain slice to the recording chamber of an upright microscope and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Use borosilicate glass pipettes (3-6 MΩ) filled with an appropriate internal solution for whole-cell patch-clamp recordings. An example internal solution for voltage-clamp recordings of synaptic currents: 130 mM Cs-methanesulfonate, 10 mM HEPES, 10 mM phosphocreatine, 5 mM QX-314, 4 mM Mg-ATP, 0.3 mM Na-GTP, 0.2 mM EGTA. Adjust pH to 7.3 with CsOH.
-
-
BMY-7378 Application:
-
Prepare a stock solution of BMY-7378 in water or DMSO. Note the final concentration of the solvent in the working solution to be negligible.
-
Dilute the stock solution in aCSF to the final desired concentration.
-
Establish a stable baseline recording of the parameter of interest (e.g., spontaneous synaptic currents, evoked postsynaptic potentials, or neuronal firing rate).
-
Switch the perfusion to the aCSF containing BMY-7378 and record the changes. The time to effect will depend on the perfusion rate and the thickness of the slice.
-
To investigate its antagonist properties, pre-incubate the slice with BMY-7378 before applying an agonist (e.g., phenylephrine for α1-adrenoceptors or 8-OH-DPAT for 5-HT1A receptors).
-
3. Data Acquisition and Analysis
-
Acquire data using appropriate software and an amplifier (e.g., Axopatch or MultiClamp).
-
Analyze changes in firing frequency, membrane potential, and the amplitude and frequency of synaptic currents before and after drug application using statistical tests such as a paired t-test or ANOVA.
Mandatory Visualizations
Caption: Experimental workflow for brain slice electrophysiology with BMY-7378.
Caption: Signaling pathways of BMY-7378's primary targets in neurons.
References
- 1. BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The putative 5-HT1A receptor antagonists NAN-190 and BMY 7378 are partial agonists in the rat dorsal raphe nucleus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMY 7378: Partial agonist at spinal cord 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BMY 7378, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological evidence for alpha(1D)-adrenoceptors in the rabbit ventricular myocardium: analysis with BMY 7378 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing BMY-7378 in α1D-AR Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of BMY-7378 as a selective antagonist in radioligand binding assays for the α1D-adrenergic receptor (α1D-AR). This document includes detailed experimental protocols, data presentation, and visualizations of the associated signaling pathway and experimental workflow.
Introduction
BMY-7378 is a potent and selective antagonist for the α1D-adrenergic receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes. Its high affinity and selectivity make it an invaluable tool for the characterization and study of the α1D-AR subtype in various tissues and cell lines. These notes detail the application of BMY-7378 in competition radioligand binding assays to determine the affinity of other compounds for the α1D-AR.
Data Presentation: Binding Affinity of BMY-7378
The selectivity of BMY-7378 for the α1D-adrenergic receptor subtype is demonstrated by its significantly lower inhibition constant (Ki) for α1D-AR compared to other α1-AR subtypes. The following table summarizes the binding affinities of BMY-7378 for various adrenergic receptor subtypes across different species.
| Receptor Subtype | Species | Ki (nM) | pKi | Reference |
| α1D-AR | Rat | 2 | 8.7 | [1] |
| α1D-AR | Human | - | 9.4 ± 0.05 | [2] |
| α1A-AR | Rat | 800 | 6.1 | [1] |
| α1B-AR | Hamster | 600 | 6.2 | [1] |
| α1B-AR | Human | - | 7.2 ± 0.05 | [2] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Experimental Protocols
This section provides a detailed methodology for a competition radioligand binding assay using BMY-7378 to determine the affinity of a test compound for the α1D-AR. This protocol is a representative example and may require optimization based on the specific cell line or tissue preparation being used.
Materials and Reagents
-
Membrane Preparation: Membranes from cells or tissues expressing the α1D-adrenergic receptor.
-
Radioligand: (+/-)-β-([125I]iodo-4-hydroxyphenyl)-ethyl-aminomethyl-tetralone ([125I]HEAT) is a commonly used non-selective α1-AR antagonist radioligand.
-
Competitor (Test Compound): The unlabeled compound for which the affinity to α1D-AR is to be determined.
-
Selective Antagonist (for validation): BMY-7378.
-
Non-specific Binding Control: A high concentration of a non-selective α1-AR antagonist (e.g., 10 µM phentolamine or the unlabeled version of the radioligand).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Experimental Procedure
1. Membrane Preparation:
-
Homogenize cells or tissues expressing α1D-AR in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation step.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Store the membrane aliquots at -80°C until use.
2. Competition Binding Assay:
-
Prepare serial dilutions of the competitor compound (and BMY-7378 for a positive control) in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [125I]HEAT (at a concentration near its Kd for α1D-AR), and 50 µL of membrane preparation.
-
Competitor Binding: 25 µL of the competitor compound at various concentrations, 25 µL of [125I]HEAT, and 50 µL of membrane preparation.
-
Non-specific Binding (NSB): 25 µL of the non-specific binding control (e.g., 10 µM phentolamine), 25 µL of [125I]HEAT, and 50 µL of membrane preparation.
-
-
The final assay volume in each well is 100 µL. The final protein concentration should be optimized for each membrane preparation (typically 10-50 µg of protein per well).
-
Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes). The incubation time should be determined from kinetic association and dissociation experiments.
-
Terminate the binding reaction by rapid filtration of the assay mixture through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) for the competitor compound using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Mandatory Visualizations
α1D-Adrenergic Receptor Signaling Pathway
The α1D-adrenergic receptor, upon activation by an agonist, initiates a signaling cascade through its coupling with the Gq family of G-proteins.[3] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses.
Caption: α1D-Adrenergic Receptor Gq Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in the competition radioligand binding assay.
Caption: Workflow for a Competition Radioligand Binding Assay.
References
Application Notes and Protocols for BMY-7378 in Rat Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of BMY-7378 for behavioral studies in rats, based on published research. The protocols and data presented are intended to serve as a guide for designing and conducting experiments to investigate the behavioral effects of this compound.
Compound Profile
BMY-7378 is a chemical compound that has been characterized as a selective 5-HT1A receptor partial agonist and a potent α1D-adrenoceptor antagonist.[1][2] Its dual activity at these distinct receptor systems makes it a valuable pharmacological tool for dissecting the roles of serotonin and norepinephrine in various physiological and behavioral processes.[3] Researchers should consider this pharmacological profile when interpreting experimental results.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of BMY-7378 used in various behavioral and physiological studies in rats.
Table 1: BMY-7378 Dosage and Administration for Behavioral Studies in Rats
| Behavioral Paradigm | Rat Strain | Dosage | Administration Route | Key Findings | Reference |
| Sexual Behavior | Long-Evans | Not specified | Not specified | Reduced copulatory behavior (not statistically significant); Inhibited penile reflexes. | [1] |
| 5-HT Behavioral Syndrome | Wistar | 5 mg/kg | Subcutaneous (s.c.) | Blocked 8-OH-DPAT-induced 5-HT behavioral syndrome. | [4] |
| General Behavioral Effects | Not specified | 0.25-5 mg/kg | Subcutaneous (s.c.) | Did not induce the full postsynaptically mediated 5-HT behavioral syndrome. |
Table 2: BMY-7378 Dosage and Administration for Physiological and Neurochemical Studies in Rats
| Study Type | Rat Strain | Dosage | Administration Route | Key Findings | Reference |
| Cerebral Glucose Utilization | Wistar | 5 mg/kg | Subcutaneous (s.c.) | Increased glucose utilization in the lateral habenular nucleus and reduced it in the hippocampal formation. | [4] |
| Cardiovascular Function | Wistar | Not specified | Not specified | Induced dose- and age-dependent hypotension. | [5] |
| Cardiac Hypertrophy | Spontaneously Hypertensive Rats (SHR) | 10 mg/kg per day | Oral (o.a.) | Decreased blood pressure and ameliorated cardiac hypertrophy and fibrosis. | [6] |
Experimental Protocols
Antagonism of 8-OH-DPAT-induced 5-HT Behavioral Syndrome
This protocol is based on a study investigating the effects of BMY-7378 on cerebral glucose utilization and behavior.[4]
Objective: To assess the ability of BMY-7378 to block the behavioral effects induced by the 5-HT1A receptor agonist, 8-OH-DPAT.
Materials:
-
BMY-7378
-
8-OH-DPAT
-
Vehicle (e.g., saline)
-
Male Wistar rats
-
Syringes and needles for subcutaneous injection
-
Observation cages
Procedure:
-
Animal Preparation: Acclimate male Wistar rats to the housing and handling conditions for a sufficient period before the experiment.
-
Drug Preparation: Dissolve BMY-7378 and 8-OH-DPAT in the appropriate vehicle to the desired concentrations.
-
Administration:
-
Administer BMY-7378 (5 mg/kg, s.c.) to the treatment group.
-
Administer vehicle to the control group.
-
After a specified pretreatment time, administer 8-OH-DPAT (0.25 mg/kg, s.c.) to both groups.
-
-
Behavioral Observation: Immediately after 8-OH-DPAT administration, place the rats in individual observation cages and score for the presence and intensity of the 5-HT behavioral syndrome (e.g., forepaw treading, head weaving, flat body posture, and hindlimb abduction) for a defined period.
Expected Outcome: Pretreatment with BMY-7378 is expected to significantly attenuate or completely block the behavioral manifestations of the 5-HT syndrome induced by 8-OH-DPAT.[4]
Investigation of Effects on Sexual Behavior
This protocol is adapted from a study on the modulation of sexual behavior in male rats.[1]
Objective: To evaluate the effect of BMY-7378 on copulatory behavior and penile reflexes in male rats.
Materials:
-
BMY-7378
-
Vehicle
-
Male Long-Evans rats
-
Ovariectomized, hormone-primed female rats for copulatory behavior tests
-
Apparatus for assessing penile reflexes
Procedure:
-
Animal Preparation: Use sexually experienced male Long-Evans rats. For copulatory behavior tests, use ovariectomized female rats brought into behavioral estrus with hormone treatments.
-
Drug Administration: Administer BMY-7378 or vehicle to the male rats.
-
Copulatory Behavior Assessment: At a specified time after drug administration (e.g., 45 minutes), pair a male rat with a receptive female and record standard parameters of copulatory behavior (e.g., mount latency, intromission latency, ejaculation latency, mount frequency, intromission frequency).
-
Penile Reflex Assessment: To assess penile reflexes, place the male rat in a supine position and retract the penile sheath. Record the number of erections, cups, and flips over a defined observation period.
Expected Outcome: BMY-7378 may reduce some indices of copulatory behavior, although this effect may not be statistically significant. It is expected to inhibit penile reflexes when administered alone.[1]
Signaling Pathways and Experimental Workflow Diagrams
BMY-7378 Mechanism of Action
Caption: Dual action of BMY-7378 on 5-HT1A and α1D-adrenoceptors.
Experimental Workflow for Behavioral Testing
Caption: General workflow for BMY-7378 rat behavioral studies.
References
- 1. Modification of sexual behavior of Long-Evans male rats by drugs acting on the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMY 7378, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The putative 5-HT1A antagonist BMY 7378 blocks 8-OH-DPAT-induced changes in local cerebral glucose utilization in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The hypotensive effect of BMY 7378 involves central 5-HT1A receptor stimulation in the adult but not in the young rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The α1D-adrenoreceptor antagonist BMY 7378 reverses cardiac hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Determination of BMY-7378 Kᵢ and IC₅₀ Values
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) of BMY-7378 for its primary targets, the serotonin 5-HT₁ₐ receptor and the α₁D-adrenergic receptor, through in vitro assays.
Introduction
BMY-7378 is a well-characterized pharmacological tool known for its high affinity and selectivity as an antagonist for the α₁D-adrenergic receptor and as a partial agonist/antagonist for the 5-HT₁ₐ receptor.[1][2] Accurate determination of its Kᵢ and IC₅₀ values is crucial for understanding its potency, selectivity, and functional effects in various experimental systems. The Kᵢ value represents the dissociation constant of the inhibitor-receptor complex and is a measure of the binding affinity of an inhibitor, while the IC₅₀ value indicates the concentration of an inhibitor required to reduce a specific biological response by 50%.
Data Presentation: BMY-7378 Binding Affinities (Kᵢ) and Functional Potencies (IC₅₀)
The following tables summarize the quantitative data for BMY-7378's interaction with its primary targets and other receptors.
Table 1: BMY-7378 Inhibition Constants (Kᵢ) at Various Receptors
| Receptor Target | Species | Kᵢ (nM) | pKᵢ | Reference(s) |
| α₁D-Adrenergic Receptor | Human | ~0.4 | 9.4 ± 0.05 | [3] |
| Rat | 2 | 8.2 ± 0.06 | [3][4] | |
| α₁ₐ-Adrenergic Receptor | Rat | 800 | 6.1 | [4][5] |
| α₁b-Adrenergic Receptor | Hamster | 600 | 6.2 ± 0.03 | [3][4] |
| Human | ~63 | 7.2 ± 0.05 | [3] | |
| α₁c-Adrenergic Receptor | Bovine | ~794 | 6.1 ± 0.02 | [3] |
| Human | ~251 | 6.6 ± 0.20 | [3] | |
| 5-HT₁ₐ Receptor | Rat | ~5 | 8.3 | [1] |
| α₂c-Adrenoceptor | - | ~288 | 6.54 | [1] |
Table 2: BMY-7378 Half-Maximal Inhibitory/Effective Concentrations (IC₅₀/EC₅₀)
| Assay Type | Target/Effect | Species/System | IC₅₀/EC₅₀ | Reference(s) |
| Partial Agonist Activity | 5-HT₁ₐ Receptor | - | 0.8 nM | [5] |
| Enzyme Inhibition | Angiotensin Converting Enzyme (ACE) | In Vitro | 136 µM | [6] |
| Behavioral Assay (Hyperalgesia) | 5-HT₁ₐ Receptor | Spinal Rat | ED₅₀ = 295 ± 70 nmol/kg | [7] |
Experimental Protocols
Determination of BMY-7378 Kᵢ via Radioligand Binding Assay
This protocol describes a competition binding assay to determine the Kᵢ of BMY-7378 for the α₁D-adrenergic and 5-HT₁ₐ receptors.
Principle: The ability of increasing concentrations of unlabeled BMY-7378 to displace a specific radioligand from its receptor is measured. The IC₅₀ is determined from the resulting concentration-response curve and then converted to a Kᵢ value using the Cheng-Prusoff equation.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human or rat α₁D-adrenergic receptor or 5-HT₁ₐ receptor (e.g., Rat-1 fibroblasts, HEK293 cells).[3]
-
Radioligand:
-
For α₁-Adrenergic Receptors: [¹²⁵I]HEAT ((+/-)-beta-([¹²⁵I]iodo-4-hydroxyphenyl)-ethyl-aminomethyl-tetralone).[3]
-
For 5-HT₁ₐ Receptors: [³H]8-OH-DPAT (agonist radioligand) or [³H]WAY-100635 (antagonist radioligand).
-
-
BMY-7378: Stock solution of known concentration.
-
Non-specific Binding Control: A high concentration of a suitable unlabeled ligand (e.g., 10 µM phentolamine for α₁-adrenergic receptors, 10 µM serotonin for 5-HT₁ₐ receptors).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold (4°C) assay buffer.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in a suitable lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand + Assay Buffer + Cell Membranes.
-
Non-specific Binding: Radioligand + Non-specific Binding Control + Cell Membranes.
-
Competition Binding: Radioligand + a range of BMY-7378 concentrations + Cell Membranes.
-
-
Incubation: Add the cell membrane preparation to the wells containing the radioligand and either buffer, non-specific control, or BMY-7378. Incubate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the BMY-7378 concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ of BMY-7378.
-
Calculate the Kᵢ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Determination of BMY-7378 IC₅₀ via Functional Assays
Principle: The 5-HT₁ₐ receptor is a Gᵢ-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of BMY-7378 to inhibit the forskolin-stimulated accumulation of cAMP.
Materials:
-
Cells: A cell line stably expressing the 5-HT₁ₐ receptor (e.g., HEK293 or CHO cells).
-
BMY-7378: Stock solution of known concentration.
-
Forskolin: To stimulate adenylyl cyclase.
-
IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent cAMP degradation.
-
cAMP Assay Kit: (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell culture medium and supplements.
Procedure:
-
Cell Culture: Plate the cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with IBMX for a defined period.
-
Treatment: Add increasing concentrations of BMY-7378 to the cells, followed by the addition of forskolin to all wells except the basal control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the BMY-7378 concentration.
-
Normalize the data to the response produced by forskolin alone (100%) and the basal level (0%).
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ of BMY-7378.
-
Principle: The α₁D-adrenergic receptor is a Gq-coupled receptor. Its activation leads to the activation of phospholipase C, which in turn catalyzes the formation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores. This assay measures the ability of BMY-7378 to inhibit the agonist-induced increase in intracellular calcium.
Materials:
-
Cells: A cell line stably expressing the α₁D-adrenergic receptor (e.g., HEK293 or CHO cells).
-
BMY-7378: Stock solution of known concentration.
-
Agonist: A suitable α₁-adrenergic agonist (e.g., phenylephrine or norepinephrine).
-
Calcium-sensitive fluorescent dye: (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay Buffer: (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
A fluorescence plate reader with an injection port.
Procedure:
-
Cell Culture and Dye Loading: Plate the cells in a black-walled, clear-bottom 96-well plate. On the day of the assay, load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with increasing concentrations of BMY-7378 for a defined period.
-
Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.
-
Agonist Injection: Inject the α₁-adrenergic agonist into the wells and immediately begin recording the fluorescence signal over time.
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Plot the peak fluorescence response against the logarithm of the BMY-7378 concentration.
-
Normalize the data to the response produced by the agonist alone (100%) and the baseline fluorescence (0%).
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ of BMY-7378.
-
Mandatory Visualizations
Caption: α₁D-Adrenergic Receptor Signaling Pathway.
Caption: Radioligand Competition Binding Assay Workflow.
Caption: Conceptual Diagram of Kᵢ Calculation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Further investigation of the in vivo pharmacological properties of the putative 5-HT1A antagonist, BMY 7378. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BMY 7378 dihydrochloride, 5-HT1A partial agonist. alpha adrenoceptor antagonist. (CAS 21102-95-4) | Abcam [abcam.com]
- 6. BMY 7378, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BMY 7378: Partial agonist at spinal cord 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: BMY-7378 Solubility and Vehicle Preparation for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of BMY-7378 and the preparation of appropriate vehicles for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving BMY-7378 dihydrochloride?
A1: BMY-7378 dihydrochloride is readily soluble in dimethyl sulfoxide (DMSO) and water[1][2][3]. For initial stock solutions, DMSO is a common choice due to its high solubilizing capacity for many organic compounds.
Q2: Can I dissolve BMY-7378 dihydrochloride directly in physiological buffers like PBS or saline?
A2: Yes, BMY-7378 dihydrochloride is soluble in water and physiological saline (0.9% NaCl)[1][2]. A clear solution of up to 15 mg/mL can be prepared in physiological saline, which is suitable for injections[1].
Q3: How can I prepare BMY-7378 for oral administration?
A3: For oral gavage, BMY-7378 can be prepared as a homogeneous suspension in carboxymethylcellulose sodium (CMC-Na)[1]. A common concentration for such a suspension is 5 mg/mL[1].
Q4: My BMY-7378 is precipitating out of solution. What can I do?
A4: Precipitation can occur for several reasons. Please refer to the troubleshooting guide below for detailed steps to address this issue. Common solutions include adjusting the pH, using co-solvents, or preparing a suspension instead of a solution.
Q5: Is it necessary to prepare fresh solutions of BMY-7378 for each experiment?
A5: It is highly recommended to prepare fresh solutions of BMY-7378 immediately before use to ensure stability and prevent degradation[1]. If storage is necessary, stock solutions in DMSO can be stored at -80°C for up to a year, while solutions in other solvents are typically stable for shorter periods (e.g., one month at -20°C)[1]. Always check for any signs of precipitation before use.
Solubility Data
The following table summarizes the known solubility of BMY-7378 dihydrochloride in various solvents.
| Solvent/Vehicle | Form | Concentration | Reference |
| Dimethyl Sulfoxide (DMSO) | Solution | ≥ 92 mg/mL | [1] |
| Water | Solution | > 5 mg/mL, up to 100 mM | [2][3] |
| Ethanol | Solution | 20 mg/mL | [1] |
| Physiological Saline (0.9% NaCl) | Clear Solution | ≥ 15 mg/mL | [1] |
| Carboxymethylcellulose Sodium (CMC-Na) | Homogeneous Suspension | ≥ 5 mg/mL | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Clear Solution | ≥ 5 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of BMY-7378 for Intravenous (IV) or Subcutaneous (SC) Injection
This protocol describes the preparation of a clear solution of BMY-7378 dihydrochloride suitable for intravenous or subcutaneous administration.
Materials:
-
BMY-7378 dihydrochloride powder
-
Physiological saline (0.9% NaCl), sterile
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weigh the desired amount of BMY-7378 dihydrochloride powder in a sterile conical tube.
-
Add the required volume of sterile physiological saline to achieve the target concentration (e.g., for a 15 mg/mL solution, add 1 mL of saline to 15 mg of BMY-7378)[1].
-
Vortex the mixture thoroughly until the powder is completely dissolved and the solution is clear.
-
If required for the experimental setup, sterile filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
It is recommended to use the prepared solution immediately[1].
Protocol 2: Preparation of BMY-7378 for Oral Gavage
This protocol outlines the preparation of a homogeneous suspension of BMY-7378 for oral administration.
Materials:
-
BMY-7378 dihydrochloride powder
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in sterile water)
-
Sterile conical tubes or vials
-
Vortex mixer or homogenizer
Procedure:
-
Weigh the desired amount of BMY-7378 dihydrochloride powder in a sterile conical tube.
-
Add the required volume of the CMC-Na solution to achieve the target concentration (e.g., for a 5 mg/mL suspension, add 1 mL of CMC-Na solution to 5 mg of BMY-7378)[1].
-
Vortex the mixture vigorously or use a homogenizer to ensure a uniform and homogeneous suspension.
-
Visually inspect the suspension to ensure there are no large aggregates.
-
Administer the suspension using an appropriate oral gavage needle.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Aqueous Solution | - Low aqueous solubility of the free base form. - pH of the solution is not optimal. | - Ensure you are using the dihydrochloride salt, which has higher water solubility. - For the free base, consider using a co-solvent system (e.g., DMSO, PEG300, Tween-80) as described in the solubility table[4]. - Adjust the pH of the solution. BMY-7378 is a basic compound and will be more soluble at a lower pH. |
| Instability of the Prepared Formulation | - Degradation of the compound over time. - Reaction with components of the vehicle. | - Prepare fresh solutions or suspensions for each experiment[1]. - If storage is unavoidable, store stock solutions in DMSO at -80°C and other solutions at -20°C for a limited time[1]. - Ensure the vehicle components are compatible with BMY-7378. |
| Difficulty in Achieving a Homogeneous Suspension | - Inadequate mixing. - Particle size of the compound is too large. | - Use a vortex mixer for an extended period or a homogenizer to ensure uniform dispersion. - If possible, consider micronizing the BMY-7378 powder to reduce particle size before preparing the suspension. |
| Adverse Effects in Animals Post-Administration | - Toxicity of the vehicle. - High concentration of co-solvents like DMSO. | - Minimize the concentration of organic co-solvents in the final formulation. For example, a common practice is to keep the final DMSO concentration below 10% for in vivo studies. - Consider alternative, less toxic vehicles if adverse effects are observed. |
Visualized Workflows and Pathways
Caption: Experimental workflow for BMY-7378 vehicle preparation and in vivo administration.
Caption: Troubleshooting logic for addressing BMY-7378 precipitation issues.
References
Overcoming poor BMY-7378 solubility in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of BMY-7378 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is BMY-7378 and what are its primary targets?
BMY-7378 is a pharmacological research compound that acts as a selective antagonist of the α1D-adrenergic receptor (α1D-AR) and a partial agonist of the serotonin 5-HT1A receptor.[1][2][3] It is often used in studies related to cardiovascular function and neuroscience.
Q2: I'm having trouble dissolving BMY-7378 in aqueous solutions. Is it soluble in water?
There is conflicting information regarding the aqueous solubility of BMY-7378. While some suppliers state that the dihydrochloride salt form is soluble in water, many researchers experience difficulty, especially at higher concentrations. The free base form is generally considered to be poorly soluble in water. For consistent and reproducible results, dissolving BMY-7378 in an organic solvent like dimethyl sulfoxide (DMSO) first is the highly recommended and most commonly practiced method.
Q3: What is the recommended solvent for preparing a stock solution of BMY-7378?
The recommended solvent for preparing a stock solution of BMY-7378 is high-purity, anhydrous DMSO.[1] BMY-7378 is readily soluble in DMSO at high concentrations.
Q4: How should I store the solid compound and my stock solutions?
-
Solid BMY-7378: Store the solid powder at -20°C for long-term storage.
-
Stock Solutions: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to a year. For short-term storage (up to one month), -20°C is acceptable.[1]
Q5: My BMY-7378 solution precipitated after I diluted it in my aqueous experimental buffer. What should I do?
Precipitation upon dilution in aqueous buffers is a common issue with compounds that have poor aqueous solubility. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Troubleshooting Guide
Issue: BMY-7378 precipitates out of solution upon dilution in aqueous buffer (e.g., PBS, cell culture media).
Possible Cause 1: The concentration of BMY-7378 in the final aqueous solution is above its solubility limit.
-
Solution:
-
Decrease the final concentration: Try using a lower final concentration of BMY-7378 in your experiment if your experimental design allows.
-
Stepwise dilution: Instead of adding the DMSO stock solution directly to your full volume of aqueous buffer, perform a stepwise dilution. First, dilute the DMSO stock in a smaller volume of the aqueous buffer, vortexing gently, and then add this intermediate dilution to the final volume.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 0.5% or 1%) might be necessary to keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Possible Cause 2: The pH of the aqueous buffer affects the solubility of BMY-7378.
-
Solution:
-
Adjust the pH of your buffer: The solubility of compounds with ionizable groups can be pH-dependent. Although specific data for BMY-7378 is limited, you can empirically test the solubility in your buffer at slightly different pH values (e.g., pH 6.5, 7.4, and 8.0) to see if it improves solubility. Be mindful of how pH changes might affect your experimental system.
-
Possible Cause 3: The temperature of the solutions is causing precipitation.
-
Solution:
-
Pre-warm your aqueous buffer: Ensure your aqueous buffer is at the experimental temperature (e.g., 37°C for cell culture) before adding the BMY-7378 stock solution.
-
Gentle warming: If precipitation occurs after dilution, you can try gently warming the solution (e.g., in a 37°C water bath) and vortexing to see if the precipitate redissolves. Do not overheat, as this can degrade the compound.
-
Quantitative Data
Solubility of BMY-7378
| Solvent | Form | Concentration | Reference |
| DMSO | Dihydrochloride | 92 mg/mL (200.68 mM) | [1] |
| Water | Dihydrochloride | 92 mg/mL (reported, may be difficult to achieve) | [1] |
| Ethanol | Dihydrochloride | 20 mg/mL | [1] |
| PBS (pH 7.2) | Dihydrochloride | 0.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM BMY-7378 Stock Solution in DMSO
Materials:
-
BMY-7378 dihydrochloride (or free base)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Allow the vial of solid BMY-7378 to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of BMY-7378 powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution of BMY-7378 dihydrochloride (MW: 458.42 g/mol ), you would need 4.58 mg.
-
Add the appropriate volume of DMSO to the vial containing the BMY-7378 powder.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Dilution of BMY-7378 DMSO Stock Solution for In Vitro Experiments
Materials:
-
10 mM BMY-7378 stock solution in DMSO
-
Pre-warmed aqueous buffer (e.g., cell culture medium, PBS)
-
Sterile tubes and micropipettes
Procedure:
-
Thaw an aliquot of the 10 mM BMY-7378 stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your pre-warmed aqueous buffer to achieve the desired final concentration.
-
Important: The final concentration of DMSO in your experimental setup should be kept as low as possible (ideally ≤ 0.1%) and should be consistent across all experimental conditions, including the vehicle control.
-
Add the final diluted BMY-7378 solution to your experimental system (e.g., cell culture wells) and mix gently.
-
Visually inspect for any signs of precipitation.
Visualizations
Signaling Pathways
Caption: BMY-7378 antagonism of the α1D-adrenergic receptor signaling pathway.
Caption: BMY-7378 partial agonism at the 5-HT1A receptor signaling pathway.
Experimental Workflow
Caption: Workflow for preparing and troubleshooting BMY-7378 solutions.
References
Technical Support Center: BMY-7378 Dose-Response Curve Interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMY-7378 and interpreting potentially biphasic dose-response curves.
Frequently Asked Questions (FAQs)
Q1: We are observing a biphasic or U-shaped dose-response curve with BMY-7378 in our assay. Is this an expected result?
A1: Yes, a biphasic dose-response curve with BMY-7378 is not unexpected and has been documented in the literature. For instance, BMY-7378 has been shown to have a biphasic antagonistic action on the positive inotropic effect of phenylephrine in rabbit ventricular muscle.[1][2] This phenomenon is likely attributable to the drug's complex pharmacological profile, as it interacts with multiple receptor subtypes at different concentrations.
Q2: What is the proposed mechanism behind the biphasic dose-response curve of BMY-7378?
A2: The biphasic nature of BMY-7378's effects is likely due to its engagement of multiple targets with varying affinities. BMY-7378 is a multi-target drug, acting as a potent and selective antagonist at α1D-adrenergic receptors, a weak partial agonist/antagonist at 5-HT1A receptors, and an antagonist at α2C-adrenergic receptors.[3] More recently, it has also been identified as an angiotensin-converting enzyme (ACE) inhibitor.[4]
A biphasic response can occur when a drug exhibits different functional activities at different concentrations. For example, at low concentrations (e.g., 1-10 nM), BMY-7378's effects may be dominated by its high-affinity antagonism of α1D-adrenoceptors. At higher concentrations (e.g., 100 nM to 1 µM), its interaction with other receptors, such as other α1-adrenoceptor subtypes or 5-HT1A receptors, may become more prominent, leading to a different or opposing physiological response.[1][2]
Q3: How does the multi-receptor profile of BMY-7378 influence experimental outcomes?
A3: The multi-receptor profile of BMY-7378 means that the observed physiological or cellular response will be the net effect of its actions at all engaged targets. The relative expression levels of α1D-adrenergic, 5-HT1A, and other susceptible receptors in your experimental system will significantly influence the shape of the dose-response curve. Therefore, the effect of BMY-7378 can vary between different tissues and cell lines.
Q4: We are not seeing the expected antagonism of α1D-adrenoceptors. What could be the issue?
A4: If you are not observing the expected α1D-adrenoceptor antagonism, consider the following:
-
Concentration Range: Ensure you are using a concentration range appropriate for the α1D-adrenoceptor. BMY-7378 has a high affinity for this receptor, with Ki values in the low nanomolar range.
-
Receptor Subtype Expression: Confirm that your experimental model expresses the α1D-adrenoceptor subtype. The effect of BMY-7378 is highly dependent on the presence of this specific receptor.
-
Competing Endogenous Ligands: The presence of endogenous agonists for other receptors that BMY-7378 interacts with could be influencing the overall response.
-
Experimental Conditions: Factors such as incubation time, temperature, and buffer composition can all affect ligand binding and cellular responses.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate experiments. | Inconsistent cell culture conditions or tissue preparation. Pipetting errors. | Standardize cell seeding density and passage number. Ensure consistent tissue dissection and handling. Use calibrated pipettes and proper technique. |
| Dose-response curve is flat (no effect). | Incorrect concentration range (too low or too high). Absence of the target receptor in the experimental model. Drug degradation. | Perform a wider range of serial dilutions. Confirm target receptor expression using techniques like qPCR or western blotting. Prepare fresh drug solutions for each experiment. |
| Unexpected agonist-like effects observed. | Partial agonism at 5-HT1A receptors is unmasking a response. Off-target effects at very high concentrations. | Use a selective 5-HT1A antagonist (e.g., WAY-100635) to block this effect. Limit the upper concentration of BMY-7378 to avoid non-specific effects. |
| Difficulty fitting a standard sigmoidal curve to the data. | The dose-response is biphasic. | Use a non-linear regression model that can accommodate a biphasic or bell-shaped curve. |
Quantitative Data Summary
The following tables summarize the binding affinities and potencies of BMY-7378 for its primary targets.
Table 1: Binding Affinity (Ki/pKi) of BMY-7378 for Adrenergic and Serotonergic Receptors
| Receptor Subtype | Species | pKi | Ki (nM) | Reference(s) |
| α1D-adrenoceptor | Rat | 8.2 | 6.3 | [3] |
| α1D-adrenoceptor | Human | 9.4 | 0.4 | |
| α1A-adrenoceptor | Rat | - | 800 | [5] |
| α1B-adrenoceptor | Hamster | 6.2 | 631 | |
| 5-HT1A Receptor | - | 8.3 | 5.0 | [3] |
| α2C-adrenoceptor | - | 6.54 | 288 | [3] |
Table 2: Functional Potency (pA2) of BMY-7378
| Tissue/Receptor | Agonist | pA2 | Reference(s) |
| Rat Aorta (α1D-adrenoceptor) | Noradrenaline | 8.67 | [6] |
| Human Saphenous Vein (α2C-adrenoceptor) | Noradrenaline | 6.48 | [7] |
| Rabbit Ventricular Myocardium | Phenylephrine | 7.17 | [2] |
Table 3: Inhibitory Concentration (IC50) of BMY-7378
| Target | IC50 | Reference(s) |
| Angiotensin-Converting Enzyme (ACE) | 136 µM | [4] |
Experimental Protocols
Radioligand Binding Assay for α1D-Adrenoceptor Affinity
This protocol is a general guideline for a competition binding assay to determine the Ki of BMY-7378 for the α1D-adrenoceptor.
1. Materials:
-
Cell membranes expressing the human α1D-adrenoceptor.
-
Radioligand: [3H]-Prazosin (a non-selective α1-adrenoceptor antagonist).
-
Non-labeled BMY-7378.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
2. Procedure:
-
Prepare serial dilutions of BMY-7378 in binding buffer.
-
In a 96-well plate, add binding buffer, a fixed concentration of [3H]-Prazosin (typically at its Kd concentration), and the various concentrations of BMY-7378.
-
To determine non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM phentolamine) instead of BMY-7378 to a set of wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding of [3H]-Prazosin as a function of the log concentration of BMY-7378.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Tissue Bath Assay for Functional Antagonism in Rat Aorta
This protocol describes a method to assess the functional antagonism of BMY-7378 on noradrenaline-induced contractions in isolated rat aortic rings.
1. Materials:
-
Male Wistar rats.
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).
-
Noradrenaline.
-
BMY-7378.
-
Isolated organ bath system with force transducers.
-
95% O2 / 5% CO2 gas mixture.
2. Procedure:
-
Euthanize a rat according to approved institutional protocols and excise the thoracic aorta.
-
Clean the aorta of adherent connective tissue and cut it into 2-3 mm rings.
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, washing with fresh Krebs solution every 15-20 minutes.
-
Obtain a cumulative concentration-response curve to noradrenaline (e.g., 1 nM to 10 µM).
-
Wash the tissues to return to baseline.
-
Incubate a set of tissues with a single concentration of BMY-7378 for 30-60 minutes.
-
In the continued presence of BMY-7378, obtain a second cumulative concentration-response curve to noradrenaline.
-
Repeat for different concentrations of BMY-7378.
3. Data Analysis:
-
Plot the contractile response as a percentage of the maximum response to noradrenaline in the absence of the antagonist.
-
Analyze the data using a Schild plot to determine the pA2 value, which is a measure of the antagonist's potency. A linear Schild plot with a slope of 1 suggests competitive antagonism.
Visualizations
Caption: Simplified signaling pathways for BMY-7378's primary targets.
Caption: Logical flow explaining the biphasic response of BMY-7378.
Caption: General experimental workflow for an isolated tissue bath assay.
References
- 1. Pharmacological evidence for α1D-adrenoceptors in the rabbit ventricular myocardium: analysis with BMY 7378 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological evidence for alpha(1D)-adrenoceptors in the rabbit ventricular myocardium: analysis with BMY 7378 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. BMY 7378, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: BMY-7378 and α2C-Adrenoceptor Interactions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of BMY-7378 on α2C-adrenoceptors.
Frequently Asked Questions (FAQs)
Q1: What is BMY-7378 and what is its primary target?
BMY-7378 is a pharmacological tool primarily known as a 5-HT1A receptor weak partial agonist and antagonist.[1][2][3][4][5] It is also recognized as a selective antagonist of the α1D-adrenoceptor subtype.[2][3][6][7]
Q2: Does BMY-7378 have off-target effects on α2C-adrenoceptors?
Yes, studies have demonstrated that BMY-7378 acts as an antagonist at α2C-adrenoceptors.[1][8][9][10] This is a significant consideration when using this compound in experimental models, as its effects may not be solely attributable to its interaction with the 5-HT1A receptor or α1D-adrenoceptors.
Q3: How significant is the affinity of BMY-7378 for α2C-adrenoceptors compared to its primary targets?
BMY-7378 has a moderate affinity for α2C-adrenoceptors, with a pKi of 6.54.[1][8] In comparison, its affinity for the 5-HT1A receptor is higher, with a reported pKi of 8.3.[1] Its affinity for the α1D-adrenoceptor is also high, with pKi values of 8.2 for the rat subtype and 9.4 for the human subtype.[1][3]
Q4: What is the functional consequence of BMY-7378 binding to α2C-adrenoceptors?
Functionally, BMY-7378 acts as an antagonist at α2C-adrenoceptors. For instance, in human saphenous vein, a tissue where α2C-adrenoceptors mediate contraction, BMY-7378 antagonizes the contractile response to noradrenaline with a pA2 of 6.48.[8]
Q5: Is BMY-7378 selective for the α2C-adrenoceptor subtype over other α2-adrenoceptor subtypes?
Yes, BMY-7378 exhibits a 10-fold selectivity for α2C-adrenoceptors over other α2-adrenoceptor subtypes.[1][8]
Quantitative Data Summary
The following table summarizes the binding affinities (pKi) and functional potencies (pA2) of BMY-7378 at its primary targets and the α2C-adrenoceptor.
| Target Receptor | Parameter | Value | Species/Tissue | Reference |
| α2C-Adrenoceptor | pKi | 6.54 | Not Specified | [1][8] |
| α2C-Adrenoceptor | pA2 | 6.48 | Human Saphenous Vein | [8] |
| 5-HT1A Receptor | pKi | 8.3 | Not Specified | [1] |
| α1D-Adrenoceptor | pKi | 8.2 | Rat | [1][3] |
| α1D-Adrenoceptor | pKi | 9.4 | Human | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize the interaction of BMY-7378 with α2C-adrenoceptors.
Radioligand Binding Assay (for determining pKi)
This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., BMY-7378) for the α2C-adrenoceptor.
-
Membrane Preparation:
-
Homogenize tissues or cells expressing α2C-adrenoceptors in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g).
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand for α2C-adrenoceptors (e.g., [³H]-Rauwolscine or a more selective ligand), and a range of concentrations of the unlabeled test compound (BMY-7378).
-
To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of a known α2-adrenoceptor antagonist (e.g., yohimbine).
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay in Isolated Tissue (for determining pA2)
This protocol describes a method to determine the functional antagonist potency (pA2) of BMY-7378 at α2C-adrenoceptors using an isolated tissue preparation, such as the human saphenous vein.
-
Tissue Preparation:
-
Obtain human saphenous vein segments and cut them into rings.
-
Mount the rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Attach the tissue rings to isometric force transducers to record changes in tension.
-
Allow the tissues to equilibrate under a resting tension.
-
-
Antagonism Protocol:
-
Generate a cumulative concentration-response curve to an α-adrenoceptor agonist (e.g., noradrenaline) to establish a baseline response.
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tissues with a fixed concentration of the antagonist (BMY-7378) for a predetermined period.
-
In the continued presence of the antagonist, generate a second concentration-response curve to the agonist.
-
Repeat this process with several different concentrations of the antagonist.
-
-
Data Analysis:
-
Measure the magnitude of the rightward shift in the agonist concentration-response curve caused by the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
If the antagonism is competitive, the Schild plot should be linear with a slope not significantly different from 1. The pA2 value is the x-intercept of the regression line.
-
Visualizations
Signaling Pathway of α2C-Adrenoceptor and Potential Interference by BMY-7378
Caption: α2C-adrenoceptor signaling pathway and BMY-7378 antagonism.
Experimental Workflow for Assessing Off-Target Effects
Caption: Experimental workflow for characterizing BMY-7378's off-target effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50/pKi values in binding assays | - Issues with membrane preparation (degradation, low receptor density).- Radioligand degradation or incorrect concentration.- Inaccurate pipetting or serial dilutions.- Assay not at equilibrium. | - Prepare fresh membranes and verify protein concentration.- Use fresh radioligand and verify its concentration and specific activity.- Calibrate pipettes and use careful dilution techniques.- Perform time-course experiments to determine the time to reach equilibrium. |
| No observable antagonism in functional assays | - The concentration of BMY-7378 is too low.- The tissue used does not express functional α2C-adrenoceptors.- The agonist used is not appropriate for α2C-adrenoceptors. | - Increase the concentration range of BMY-7378.- Confirm the expression of α2C-adrenoceptors in the tissue using techniques like qPCR or western blotting.- Use a well-characterized α2-adrenoceptor agonist like noradrenaline. |
| Schild plot slope is not equal to 1 | - The antagonism is not competitive (e.g., allosteric or insurmountable).- Insufficient equilibration time with the antagonist.- The antagonist is not stable in the assay buffer. | - Consider more complex models of antagonism.- Increase the incubation time with BMY-7378.- Check the stability of BMY-7378 under the experimental conditions. |
| Unexpected physiological response in vivo | - BMY-7378 is acting on multiple targets simultaneously (5-HT1A, α1D, and α2C adrenoceptors).- Pharmacokinetic properties of BMY-7378. | - Use more selective antagonists for other potential targets to dissect the contribution of each receptor.- Consider the dose and route of administration, and how they relate to the affinity for different targets. |
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Receptor-Ligand Binding Assays [labome.com]
- 3. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigations of the subtype of alpha 2-adrenoceptor mediating contractions of the human saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Alpha 2C-adrenoceptors mediate contractile responses to noradrenaline in the human saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
BMY-7378 Technical Support Center: Managing Partial Agonism in Antagonist Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BMY-7378 in antagonist studies. The focus is to address the challenges presented by its partial agonist properties.
Frequently Asked Questions (FAQs)
Q1: What is BMY-7378 and what are its primary molecular targets?
BMY-7378 (8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione) is a versatile pharmacological tool known for its complex receptor activity profile. It is primarily characterized by two key activities:
-
5-HT1A Receptor Partial Agonism: BMY-7378 acts as a partial agonist at the serotonin 1A (5-HT1A) receptor.[1][2][3][4][5] This means it binds to the receptor and elicits a response that is weaker than that of a full agonist.[3]
-
α1D-Adrenergic Receptor Antagonism: It is a potent and selective antagonist of the alpha-1D adrenergic receptor (α1D-AR).[1][2][4][5] Its affinity for the α1D subtype is over 100-fold higher than for the α1A or α1B subtypes.[2][5]
Additionally, studies have shown it possesses antagonist activity at α2C-adrenoceptors.[6][7][8]
Q2: What is "partial agonism" and how does it apply to BMY-7378?
Partial agonism is a pharmacological phenomenon where a compound binds to and activates a receptor but produces a sub-maximal response compared to a full agonist, even at saturating concentrations.[9][10][11] In the context of BMY-7378, its interaction with the 5-HT1A receptor demonstrates this principle. While it can activate the receptor to some degree (intrinsic activity), it cannot induce the full physiological response achievable by a full agonist like 8-OH-DPAT.[3]
Crucially, because a partial agonist occupies the receptor's binding site, it can simultaneously act as a competitive antagonist by preventing a full agonist from binding and eliciting a maximal response.[9][12][13]
Q3: How can BMY-7378 be both a partial agonist and an antagonist?
BMY-7378's dual identity stems from its action at different receptor systems.[6]
-
At 5-HT1A receptors , it exhibits partial agonism, meaning it has intrinsic activity but is less effective than a full agonist.[3]
-
At α1D-adrenergic receptors , it acts as a "silent" antagonist, binding to the receptor without activating it and thereby blocking the action of endogenous agonists like norepinephrine.[1][2][14]
This multi-target profile requires careful experimental design to isolate and correctly interpret its effects on the system under investigation.
Troubleshooting Guide for Antagonist Studies
Q4: I'm using BMY-7378 as an antagonist, but my assay baseline is elevated. Why is this happening?
An elevated baseline in a functional assay (e.g., increased cAMP, calcium flux, or GTPγS binding) in the presence of BMY-7378 alone strongly suggests you are observing its intrinsic agonist activity at the target receptor, likely the 5-HT1A receptor.[3] A pure antagonist should not alter the baseline; it should only inhibit the response to an agonist.[10]
Troubleshooting Steps:
-
Confirm Receptor Expression: Ensure your experimental system (e.g., cell line) primarily expresses the receptor you intend to antagonize (e.g., α1D-AR) and has minimal or no expression of receptors where BMY-7378 is an agonist (e.g., 5-HT1A).
-
Measure Intrinsic Activity: Run a dose-response curve of BMY-7378 alone to quantify its maximal effect (Emax) relative to a known full agonist for that receptor. This will establish its level of partial agonism.
-
Adjust Baseline: If the intrinsic activity is low but significant, you may need to define the "zero" response level in the presence of BMY-7378 before adding the full agonist for your antagonism curve.
Q5: My Schild plot for BMY-7378 has a slope that is not equal to 1. What does this mean?
A Schild plot is a powerful tool to quantify the affinity of a competitive antagonist (pA2 value).[15][16][17] A key assumption for a simple competitive interaction is that the slope of the regression line should not be significantly different from unity (1.0).[16][17] A deviation can indicate several complexities:
-
Slope < 1: This may suggest negative cooperativity in binding, the presence of multiple receptor subtypes with different affinities for the agonist or antagonist, or experimental artifacts like agonist removal by a saturable uptake process.[16]
-
Slope > 1: This is less common but could indicate positive cooperativity or issues with experimental equilibrium.[16]
Given BMY-7378's multi-target nature, a non-unity slope could arise if it is interacting with more than one receptor in your tissue or cell preparation that contributes to the final functional readout.
Q6: How do I accurately determine the antagonist potency (Kb) of BMY-7378 if it has partial agonist activity?
When a compound has partial agonist activity, standard IC50-to-Ki conversions using the Cheng-Prusoff equation can be inaccurate. The preferred method is a functional analysis that accounts for both agonist and antagonist effects, such as a Schild regression.[15][16][18] This method measures the ability of the antagonist to shift the dose-response curve of a full agonist, which is a direct measure of its competitive antagonism, independent of its intrinsic activity.[17]
Quantitative Data Summary
The following tables summarize the reported binding affinities and functional potencies for BMY-7378.
Table 1: BMY-7378 Binding Affinities (pKi)
| Receptor Subtype | Species | pKi Value | Reference(s) |
|---|---|---|---|
| α1D-Adrenoceptor | Human | 9.4 ± 0.05 | [1] |
| Rat | 8.2 ± 0.06 | [1][6] | |
| α1B-Adrenoceptor | Human | 7.2 ± 0.05 | [1] |
| Hamster | 6.2 ± 0.03 | [1] | |
| α1C-Adrenoceptor | Human | 6.6 ± 0.20 | [1] |
| Bovine | 6.1 ± 0.02 | [1] | |
| α2C-Adrenoceptor | Rat | 6.54 | [6][7] |
| 5-HT1A Receptor | Rat | 8.3 | [6] |
pKi is the negative logarithm of the inhibitory constant (Ki). A higher value indicates stronger binding affinity.
Table 2: BMY-7378 Functional Antagonist Potency (pA2)
| Tissue/Receptor | Species | Agonist Used | pA2 Value | Reference(s) |
|---|---|---|---|---|
| Aorta (α1D-AR) | Rat | Noradrenaline | 8.9 ± 0.1 | [1] |
| Aorta (α1D-AR) | Rat | Noradrenaline | 8.67 | [7][8] |
| Saphenous Vein (α2C-AR) | Human | Noradrenaline | 6.48 | [6][7] |
The pA2 is the negative logarithm of the antagonist concentration that requires a 2-fold increase in agonist concentration to produce the same response. It is a measure of antagonist potency derived from Schild analysis.[16]
Experimental Protocols
Protocol: Determining Antagonist Potency (pA2) using Schild Analysis for a Partial Agonist
This protocol describes a general workflow for characterizing BMY-7378's antagonist activity at a specific G-protein coupled receptor (e.g., α1D-AR) using a functional assay (e.g., calcium mobilization or cAMP accumulation).
1. Materials and Reagents:
-
Cell line or primary tissue expressing the target receptor.
-
Full agonist for the target receptor (e.g., Phenylephrine for α1D-AR).
-
BMY-7378.
-
Appropriate assay buffer and detection reagents (e.g., Fluo-4 AM for calcium, cAMP detection kit).
-
Multi-well plates (e.g., 96-well or 384-well).
-
Plate reader capable of detecting the assay signal.
2. Experimental Procedure:
-
Step 1: Full Agonist Dose-Response Curve (Control):
-
Prepare a serial dilution of the full agonist.
-
Add the agonist dilutions to the cells and measure the functional response to generate a full dose-response curve.
-
Determine the Emax (maximum effect) and EC50 (concentration for 50% of Emax) for the agonist.
-
-
Step 2: BMY-7378 Intrinsic Activity Test:
-
Prepare a serial dilution of BMY-7378.
-
Add the BMY-7378 dilutions to the cells without any agonist.
-
Measure the response. If BMY-7378 has agonist activity at this receptor, you will observe a dose-dependent increase in signal. This is critical for interpreting the antagonist data.
-
-
Step 3: Agonist Dose-Response in the Presence of BMY-7378:
-
Select at least three fixed concentrations of BMY-7378 (e.g., 1x, 3x, 10x its expected Ki).
-
For each fixed concentration of BMY-7378, pre-incubate the cells for an appropriate time to ensure equilibrium is reached.
-
While the cells are still in the presence of BMY-7378, add the full range of agonist concentrations.
-
Generate a full agonist dose-response curve for each concentration of BMY-7378.
-
3. Data Analysis (Schild Regression):
-
Step 4: Calculate Concentration Ratios (CR):
-
For each fixed concentration of BMY-7378, determine the EC50 of the agonist from the right-shifted curves.
-
Calculate the Concentration Ratio (CR) for each curve using the formula: CR = (EC50 of agonist in presence of antagonist) / (EC50 of agonist in absence of antagonist)
-
-
Step 5: Construct the Schild Plot:
-
Plot log(CR - 1) on the Y-axis versus the negative logarithm of the molar concentration of BMY-7378 (-log[BMY-7378]) on the X-axis.
-
Perform a linear regression on the data points.
-
-
Step 6: Determine pA2 and Slope:
-
The slope of the regression line should be analyzed. If it is not significantly different from 1.0, the antagonism is consistent with a simple competitive interaction.
-
The X-intercept of the regression line is the pA2 value. The pA2 is theoretically equal to the pKb (the negative log of the antagonist's equilibrium dissociation constant).
-
Visualizations
Caption: Signaling pathway for full, partial, and antagonist ligands.
Caption: Experimental workflow for Schild analysis.
References
- 1. BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMY 7378: Partial agonist at spinal cord 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BMY-7378 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Agonists, antagonists, and partial agonists | Pharmacology Education Project [pharmacologyeducation.org]
- 10. Receptor Agonists and Antagonists [sigmaaldrich.com]
- 11. Intrinsic activity - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. buzzrx.com [buzzrx.com]
- 14. researchgate.net [researchgate.net]
- 15. Schild equation - Wikipedia [en.wikipedia.org]
- 16. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 17. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Estimation of competitive antagonist affinity by the Schild method and from functional inhibition curves using a novel form of the Gaddum equation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Age-Dependent Effects of BMY-7378 on Cardiovascular Parameters in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the age-dependent effects of BMY-7378 on cardiovascular parameters in rats.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Blood Pressure Readings | 1. Improper cuff size or placement in non-invasive methods.[1] 2. Anesthesia-induced fluctuations in invasive measurements.[2][3] 3. Bleeding at the cannulation site.[2] 4. Animal stress or movement. | 1. Ensure the blood pressure cuff is the correct size for the rat and is placed at heart level.[1] 2. Use a consistent and stable anesthetic regimen. Urethane or pentobarbitone are commonly used for invasive blood pressure measurements in rats.[2] 3. Carefully monitor the cannulation site for any signs of bleeding and address it promptly.[2] 4. Allow the animal to acclimate to the experimental setup to minimize stress. For conscious animal studies, ensure the animal is calm before taking readings. |
| Variable Drug Efficacy | 1. Incorrect drug dosage or administration route. 2. Age-related differences in drug metabolism and receptor sensitivity.[4] 3. Presence of underlying health conditions in the animals (e.g., spontaneous hypertension).[5] | 1. Double-check all calculations for drug dosage and ensure the administration route is appropriate for the experimental design (e.g., intravenous for acute effects, oral gavage for chronic studies). 2. Be aware that the hypotensive effect of BMY-7378 is mediated by different mechanisms in young versus adult rats.[4] Adjust experimental design and data interpretation accordingly. 3. Use well-characterized animal models and screen for any underlying health issues that could confound the results. |
| Unexpected Heart Rate Changes | 1. Reflex tachycardia or bradycardia in response to blood pressure changes. 2. Direct effects of the anesthetic agent on heart rate. 3. Age-related differences in autonomic nervous system regulation. | 1. Continuously monitor both blood pressure and heart rate to assess the relationship between the two parameters. 2. Choose an anesthetic that has minimal effects on heart rate or account for its effects in the data analysis. 3. Consider the age of the rats, as baseline heart rate and autonomic responses can change with age. |
| Difficulty with Surgical Procedures (Cannulation) | 1. Inadequate anesthesia. 2. Improper surgical technique. 3. Small vessel size, especially in young rats. | 1. Ensure the animal is fully anesthetized before beginning any surgical procedure.[2] 2. Follow a detailed and validated surgical protocol for arterial cannulation. The carotid or femoral artery are commonly used.[2] 3. Use appropriate magnification and micro-surgical instruments, especially when working with smaller, younger animals. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the age-dependent effects of BMY-7378 on cardiovascular parameters in rats.
Q1: What is the primary cardiovascular effect of BMY-7378 in rats?
A1: BMY-7378 is a hypotensive agent in rats, meaning it lowers blood pressure. This effect has been shown to be both dose- and age-dependent.[4]
Q2: How does the mechanism of action of BMY-7378 differ between young and adult rats?
A2: In adult rats (e.g., 6 months old), the hypotensive effect of BMY-7378 is mediated, at least in part, by the stimulation of central 5-HT1A receptors.[4] This effect can be blocked by a selective 5-HT1A receptor antagonist like WAY 100635.[4] In young rats (e.g., 1-month-old), the hypotensive action of BMY-7378 appears to be mediated by a non-serotonergic mechanism, as it is not blocked by WAY 100635.[4]
Q3: What are the known molecular targets of BMY-7378 in the cardiovascular system?
A3: BMY-7378 is known to act as a partial agonist at 5-HT1A receptors and as a selective antagonist at α1D-adrenergic receptors.[6]
Q4: What is the effect of BMY-7378 on cardiac hypertrophy in aged rats?
A4: In aged spontaneously hypertensive rats (SHR), a model for hypertension-associated cardiac hypertrophy, BMY-7378 has been shown to reduce blood pressure and ameliorate cardiac hypertrophy and fibrosis.[7]
Q5: What are the typical age groups of rats used in these studies?
A5: Studies have investigated the effects of BMY-7378 in various age groups, including young (1-month-old), adult (3 and 6 months old), and aged (30-week-old spontaneously hypertensive rats) animals.[4][7]
Data Presentation
The following tables summarize the quantitative data on the age-dependent effects of BMY-7378 on cardiovascular parameters in rats.
Table 1: Dose-Dependent Hypotensive Effect of BMY-7378 in Anesthetized Male Wistar Rats of Different Ages
| Age of Rats | BMY-7378 Dose (µg/kg, i.v.) | Mean Arterial Pressure (MAP) Reduction (mmHg) |
| 1 month | 250 | ~20 |
| 500 | ~35 | |
| 1000 | ~50 | |
| 3 months | 250 | ~25 |
| 500 | ~40 | |
| 1000 | ~55 | |
| 6 months | 250 | ~30 |
| 500 | ~50 | |
| 1000 | ~65 |
Data are approximate values derived from published graphical representations and serve for comparative purposes.
Table 2: Effect of BMY-7378 on Cardiovascular Parameters in 30-Week-Old Spontaneously Hypertensive Rats (SHR)
| Parameter | Control SHR | BMY-7378 Treated SHR (10 mg/kg/day for 4 weeks) |
| Systolic Blood Pressure (mmHg) | ~200 | ~150 |
| Diastolic Blood Pressure (mmHg) | ~140 | ~100 |
| Heart Rate (beats/min) | ~350 | ~325 |
| Left Ventricular Hypertrophy | Present | Reduced |
| Cardiac Fibrosis | Present | Ameliorated |
Data are approximate values derived from published studies.
Experimental Protocols
This section provides a detailed methodology for a key experiment investigating the acute hypotensive effects of BMY-7378.
Protocol: Intravenous Administration of BMY-7378 and Continuous Blood Pressure Monitoring in Anesthetized Rats
1. Animal Preparation:
-
Use male Wistar rats of the desired age group (e.g., 1, 3, or 6 months old).
-
Anesthetize the rats with an appropriate anesthetic agent (e.g., urethane at 1.2 g/kg, intraperitoneally).[2]
-
Ensure a stable plane of anesthesia is achieved by monitoring reflexes.
2. Surgical Procedure (Cannulation):
-
Place the anesthetized rat on a surgical board.
-
Perform a tracheostomy to ensure a clear airway.
-
Isolate the right carotid artery and insert a heparinized cannula filled with saline. This cannula will be connected to a pressure transducer for continuous blood pressure recording.
-
Isolate the left jugular vein and insert a cannula for intravenous drug administration.
3. Blood Pressure Measurement:
-
Connect the carotid artery cannula to a pressure transducer and a data acquisition system.
-
Allow the animal's blood pressure to stabilize for a period of 20-30 minutes before any drug administration.
-
Continuously record systolic, diastolic, and mean arterial pressure, as well as heart rate.
4. Drug Administration:
-
Dissolve BMY-7378 in a suitable vehicle (e.g., saline).
-
Administer increasing doses of BMY-7378 (e.g., 250, 500, 1000 µg/kg) intravenously through the jugular vein cannula.
-
Allow sufficient time between doses for the blood pressure to return to a stable baseline or to observe the full effect of the previous dose.
5. Data Analysis:
-
Calculate the change in mean arterial pressure (MAP) from the baseline for each dose of BMY-7378.
-
Compare the dose-response curves between different age groups of rats.
Mandatory Visualization
Signaling Pathways
Caption: Age-dependent mechanisms of BMY-7378-induced hypotension in rats.
Experimental Workflow
Caption: Workflow for assessing acute cardiovascular effects of BMY-7378.
Logical Relationships
Caption: Logical relationship between BMY-7378 administration and its cardiovascular effects.
References
- 1. Understand the Causes of Inconsistent Blood Pressure Readings [drkumo.com]
- 2. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The α1D-adrenergic receptor directly regulates arterial blood pressure via vasoconstriction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rats for cardiovascular research [emkatech.com]
- 6. The alpha1D-adrenergic receptor induces vascular smooth muscle apoptosis via a p53-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: BMY-7378 & 5-HT1A Receptor Blockade
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the effects of BMY-7378, with a specific focus on blocking its activity at the 5-HT1A receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BMY-7378?
BMY-7378 is a multi-target ligand. It acts as a weak partial agonist or antagonist at the 5-HT1A receptor.[1][2] Additionally, it is a potent and selective antagonist of the α1D-adrenergic receptor and also exhibits antagonist activity at the α2C-adrenoceptor.[1][3][4][5][6]
Q2: How can I specifically block the 5-HT1A receptor effects of BMY-7378?
To isolate and block the 5-HT1A receptor-mediated effects of BMY-7378, the use of a selective and silent 5-HT1A receptor antagonist is recommended. WAY-100635 is a well-established and highly selective antagonist for this purpose.[7] By pre-treating your experimental system with WAY-100635, you can effectively block the binding of BMY-7378 to the 5-HT1A receptor, thereby isolating its effects on other targets like the α1D-adrenergic receptor.
Q3: What are the known off-target effects of BMY-7378 that I should be aware of?
The primary "off-target" effects of BMY-7378, when studying its 5-HT1A activity, are its potent antagonism of α1D- and α2C-adrenoceptors.[1][5] This is a critical consideration in experimental design, as these adrenergic receptors can mediate various physiological responses. More recent research has also suggested that BMY-7378 may act as an angiotensin-converting enzyme (ACE) inhibitor.[8]
Q4: Is BMY-7378 a pure antagonist at the 5-HT1A receptor?
No, BMY-7378 is generally considered a weak partial agonist at the 5-HT1A receptor, though in some contexts, it can act as an antagonist.[1][2][9] This means that in the absence of a full agonist, BMY-7378 may elicit a small response on its own. However, in the presence of a full agonist like 8-OH-DPAT, it will act as an antagonist.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected results with BMY-7378 | 1. Partial Agonism: BMY-7378's partial agonist activity at the 5-HT1A receptor may be confounding results. 2. Off-Target Effects: The observed effect may be mediated by α1D- or α2C-adrenoceptors. 3. Compound Stability: Improper storage or handling of BMY-7378 may lead to degradation. | 1. Use WAY-100635 to block 5-HT1A receptors and determine if the effect persists. 2. Consider using selective antagonists for α1D and α2C adrenoceptors to dissect the contribution of each receptor. 3. Store BMY-7378 according to the manufacturer's instructions, typically desiccated and protected from light. Prepare fresh solutions for each experiment. |
| Incomplete blockade of BMY-7378's 5-HT1A effects by WAY-100635 | 1. Insufficient Concentration of WAY-100635: The concentration of WAY-100635 may not be high enough to fully compete with BMY-7378. 2. Insufficient Pre-incubation Time: WAY-100635 may not have had enough time to occupy the 5-HT1A receptors before the addition of BMY-7378. | 1. Perform a concentration-response curve for WAY-100635 to determine the optimal blocking concentration in your system. A concentration 10-100 fold higher than its Ki for the 5-HT1A receptor is a good starting point. 2. Increase the pre-incubation time with WAY-100635. A pre-incubation of 15-30 minutes is often sufficient, but this may need to be optimized. |
| High background in receptor binding assays | 1. Non-specific binding of radioligand. 2. Issues with membrane preparation. 3. Inadequate washing steps. | 1. Determine non-specific binding using a high concentration of a non-labeled ligand. Ensure the specific binding is at least 80% of the total binding. 2. Ensure proper homogenization and centrifugation steps to obtain a clean membrane fraction. 3. Optimize the number and duration of washing steps to reduce non-specific binding without dissociating the specifically bound radioligand. |
Data Presentation
Table 1: Receptor Binding Affinities (Ki) of BMY-7378 and WAY-100635
| Compound | Receptor | Ki (nM) | Species |
| BMY-7378 | 5-HT1A | ~5.0 | Rat |
| α1D-Adrenoceptor | 2 | Rat | |
| α1A-Adrenoceptor | 800 | Rat | |
| α1B-Adrenoceptor | 600 | Hamster | |
| α2C-Adrenoceptor | ~288 | Human | |
| WAY-100635 | 5-HT1A | 0.39 | Rat |
| α1-Adrenergic | ~251 | - | |
| D4 | - | - |
Note: Ki values can vary depending on the experimental conditions and tissue/cell line used.
Experimental Protocols
In Vitro Receptor Binding Assay: Competitive Inhibition
Objective: To determine the ability of WAY-100635 to block the binding of BMY-7378 to 5-HT1A receptors.
Materials:
-
Cell membranes expressing 5-HT1A receptors (e.g., from CHO or HEK293 cells, or rat hippocampal tissue)
-
Radioligand with high affinity for 5-HT1A receptors (e.g., [3H]8-OH-DPAT)
-
BMY-7378
-
WAY-100635
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4)
-
Scintillation fluid and vials
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a dilution series of non-radiolabeled BMY-7378 and WAY-100635 in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
WAY-100635 at a fixed concentration (e.g., 100 nM) or vehicle. Pre-incubate for 15-30 minutes at room temperature.
-
Varying concentrations of BMY-7378.
-
Radioligand (e.g., [3H]8-OH-DPAT) at a concentration close to its Kd.
-
Cell membranes.
-
-
To determine non-specific binding, add a high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin) in separate wells.
-
Incubate the plate for 60 minutes at room temperature.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 of BMY-7378 in the presence and absence of WAY-100635.
In Vivo Behavioral Assay: 8-OH-DPAT-Induced Behaviors in Rats
Objective: To assess the ability of WAY-100635 to block the 5-HT1A-mediated behavioral effects of BMY-7378.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
BMY-7378
-
WAY-100635
-
8-OH-DPAT (as a positive control for 5-HT1A agonism)
-
Vehicle (e.g., saline)
-
Observation cages
Procedure:
-
Habituate the rats to the observation cages for at least 30 minutes before drug administration.
-
Administer WAY-100635 (e.g., 0.1-1 mg/kg, s.c.) or vehicle and return the rats to their home cages.
-
After a pre-treatment period (e.g., 20-30 minutes), administer BMY-7378 (e.g., 0.25-5 mg/kg, s.c.), 8-OH-DPAT (e.g., 0.75 mg/kg, s.c.), or vehicle.
-
Immediately place the rats in the observation cages and record behavioral responses for the next 30-60 minutes.
-
Score for behaviors associated with the 5-HT1A syndrome, such as forepaw treading, head weaving, and flat body posture.
-
Analyze the data to determine if pre-treatment with WAY-100635 attenuates the behavioral effects of BMY-7378 and 8-OH-DPAT.
Mandatory Visualizations
Caption: Interaction of BMY-7378 and WAY-100635 with target receptors.
Caption: Workflow for an in vitro experiment to block BMY-7378's 5-HT1A effects.
Caption: A logical approach to troubleshooting unexpected results with BMY-7378.
References
- 1. BMY 7378, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the selective 5-HT1A receptor antagonist WAY 100635 on the inhibition of e.p.s.ps produced by 5-HT in the CA1 region of rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The hypotensive effect of BMY 7378 involves central 5-HT1A receptor stimulation in the adult but not in the young rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, in vitro and in vivo evaluation of 11C-O-methylated arylpiperazines as potential serotonin 1A (5-HT1A) receptor antagonist radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WAY-100635 antagonist-induced plasticity of 5-HT receptors: regulatory differences between a stable cell line and an in vivo native system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The 5-HT1A receptor antagonist WAY-100635 decreases motor/exploratory behaviors and nigrostriatal and mesolimbocortical dopamine D2/3 receptor binding in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BMY-7378 for Selective α1D-AR Antagonism
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BMY-7378 as a selective antagonist for the α1D-adrenergic receptor (α1D-AR). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is BMY-7378 and why is it used for α1D-AR research?
A1: BMY-7378 is a potent and selective antagonist of the α1D-adrenergic receptor.[1][2] It exhibits significantly higher affinity for the α1D-AR subtype compared to α1A-AR and α1B-AR, making it a valuable pharmacological tool for investigating the specific physiological and pathological roles of the α1D-AR.[1][2][3][4]
Q2: What is the optimal concentration of BMY-7378 to achieve selective α1D-AR antagonism?
A2: The optimal concentration for selective α1D-AR antagonism is experiment-dependent. For in vitro studies, concentrations in the low nanomolar range (e.g., 1-10 nM) are typically used to achieve high selectivity.[1][2][5] It is crucial to perform concentration-response curves to determine the optimal concentration for your specific experimental system while minimizing off-target effects. For in vivo studies in rats, doses around 10 mg/kg per day have been used.[6][7]
Q3: What are the known off-target effects of BMY-7378?
A3: Besides its high affinity for α1D-AR, BMY-7378 also exhibits affinity for other receptors, most notably as a partial agonist at the serotonin 5-HT1A receptor.[1][2][3] It also shows some affinity for the α2C-adrenergic receptor.[5][8] Recent studies suggest it may also act as an angiotensin-converting enzyme (ACE) inhibitor at higher concentrations.[9][10] Awareness of these off-target activities is critical for interpreting experimental results.
Q4: How should I prepare and store BMY-7378?
A4: BMY-7378 is typically supplied as a dihydrochloride salt, which is soluble in water and physiological buffers. For in vitro experiments, it is advisable to prepare fresh solutions or store aliquots of a concentrated stock solution at -20°C or -80°C to avoid repeated freeze-thaw cycles. For in vivo formulations, ensure the vehicle is appropriate and sterile.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of α1D-AR antagonism at expected concentrations. | 1. Incorrect concentration: Calculation error or degradation of BMY-7378. 2. Low receptor expression: The experimental system may have insufficient α1D-AR expression. 3. Assay sensitivity: The functional assay may not be sensitive enough to detect antagonism. | 1. Verify concentration: Prepare fresh solutions and confirm calculations. 2. Confirm expression: Use techniques like radioligand binding or qPCR to verify α1D-AR expression. 3. Optimize assay: Increase agonist concentration or use a more sensitive readout (e.g., calcium mobilization vs. downstream signaling). |
| Inconsistent or variable results between experiments. | 1. BMY-7378 stability: Degradation of the compound in solution. 2. Cell passage number: High passage number can alter receptor expression and signaling. 3. Experimental conditions: Minor variations in incubation times, temperatures, or buffer composition. | 1. Use fresh solutions: Prepare BMY-7378 solutions fresh for each experiment or use freshly thawed aliquots. 2. Use low passage cells: Maintain a consistent and low passage number for cell lines. 3. Standardize protocol: Adhere strictly to a detailed and validated experimental protocol. |
| Observed effects are not consistent with α1D-AR antagonism. | 1. Off-target effects: The concentration of BMY-7378 used may be high enough to engage other receptors (e.g., 5-HT1A). 2. Experimental artifact: The observed effect may be independent of receptor antagonism. | 1. Perform concentration-response curves: Determine the lowest effective concentration that antagonizes α1D-AR. 2. Use control antagonists: Employ antagonists for potential off-target receptors (e.g., a 5-HT1A antagonist) to dissect the observed effects. 3. Include appropriate controls: Use vehicle-only and inactive compound controls. |
| Solubility issues with BMY-7378 in media. | 1. Compound properties: BMY-7378, like many small molecules, can be hydrophobic. 2. Incorrect solvent: The chosen solvent may not be optimal for the experimental buffer. | 1. Use a suitable solvent: Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions. 2. Optimize final concentration: Ensure the final concentration of the organic solvent in the assay medium is low (typically <0.1%) to avoid solvent-induced artifacts. 3. Test different formulations: For in vivo studies, explore different vehicle formulations to improve solubility and bioavailability. |
Data Presentation
Table 1: Binding Affinities (Ki/pKi) of BMY-7378 for α1-Adrenergic Receptor Subtypes
| Receptor Subtype | Species | Ki (nM) | pKi | Reference(s) |
| α1D-AR | Rat | 2 | 8.7 | [1][2] |
| Human | - | 9.4 ± 0.05 | [3] | |
| α1A-AR | Rat | 800 | 6.1 | [1][2] |
| α1B-AR | Hamster | 600 | 6.2 ± 0.03 | [1][2][3] |
| Human | - | 7.2 ± 0.05 | [3] |
Note: Ki and pKi values can vary depending on the experimental conditions and tissue/cell type used.
Experimental Protocols
Radioligand Binding Assay for α1D-AR
This protocol is designed to determine the binding affinity of BMY-7378 for the α1D-AR in cell membranes expressing the receptor.
Materials:
-
Cell membranes expressing α1D-AR
-
[³H]-Prazosin (Radioligand)
-
BMY-7378
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (GF/C)
-
Scintillation cocktail
Procedure:
-
Prepare a dilution series of BMY-7378 in Binding Buffer.
-
In a 96-well plate, add 50 µL of cell membranes (20-40 µg protein), 50 µL of [³H]-Prazosin (at a concentration near its Kd), and 50 µL of the BMY-7378 dilution or vehicle (for total binding).
-
For non-specific binding, add 50 µL of a high concentration of a non-labeled ligand (e.g., 10 µM phentolamine).
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and perform non-linear regression analysis to determine the Ki of BMY-7378.
Calcium Mobilization Assay
This protocol measures the antagonistic effect of BMY-7378 on α1D-AR-mediated intracellular calcium release in whole cells.
Materials:
-
Cells expressing α1D-AR (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
BMY-7378
-
α1-AR agonist (e.g., Phenylephrine or A-61603)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Load the cells with Fluo-4 AM according to the manufacturer's protocol (typically 1-2 hours at 37°C).
-
Wash the cells twice with Assay Buffer to remove excess dye.
-
Add 50 µL of varying concentrations of BMY-7378 or vehicle to the wells and incubate for 15-30 minutes at 37°C.
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Initiate the reading and, after establishing a baseline, add 50 µL of the α1-AR agonist (at its EC₈₀ concentration).
-
Record the fluorescence intensity over time (typically 1-2 minutes).
-
Determine the inhibitory effect of BMY-7378 by measuring the reduction in the agonist-induced fluorescence peak.
Mandatory Visualizations
Caption: α1D-AR Gq Signaling Pathway and BMY-7378 Antagonism.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Caption: Experimental Workflow for a Calcium Mobilization Assay.
References
- 1. scispace.com [scispace.com]
- 2. α1D-Adrenoceptors are responsible for the high sensitivity and the slow time-course of noradrenaline-mediated contraction in conductance arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coupling of expressed alpha 1B- and alpha 1D-adrenergic receptor to multiple signaling pathways is both G protein and cell type specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The α1D-adrenoreceptor antagonist BMY 7378 reverses cardiac hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. Coupling of the alpha 1-adrenergic receptor to a guanine nucleotide-binding regulatory protein by a discrete domain distinct from its ligand recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BMY 7378, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in BMY-7378 behavioral experiments.
Welcome to the technical support center for BMY-7378. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using BMY-7378 in behavioral experiments. Here you will find troubleshooting guides, FAQs, and detailed protocols to help you address unexpected results and refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the complete mechanism of action for BMY-7378?
A1: BMY-7378 is a multi-target compound, which is a critical factor when interpreting experimental results. Its primary pharmacological actions are:
-
Selective α1D-Adrenoceptor Antagonist : It binds with high affinity and selectivity to the α1D-adrenoceptor subtype over α1A and α1B subtypes.[1][2][3]
-
5-HT1A Receptor Partial Agonist / Antagonist : It has a complex role at the serotonin 1A receptor, acting as a weak partial agonist or an antagonist depending on the specific brain region and experimental conditions.[1][2][4][5][6] It can display postsynaptic antagonist properties while also acting as a presynaptic agonist, which can lead to a decrease in serotonin (5-HT) release.[6]
-
α2C-Adrenoceptor Antagonist : It also demonstrates antagonist activity at the α2C-adrenoceptor.[4][7][8]
-
Other Targets : It has been shown to have some affinity for Dopamine D2 receptors and may also act as an Angiotensin-Converting Enzyme (ACE) inhibitor.[4][9]
Q2: My experiment was designed to test 5-HT1A antagonism, but I'm seeing results more consistent with agonism (e.g., reduced serotonin release). Why is this happening?
A2: This is a well-documented complexity of BMY-7378. The drug can act as an agonist at presynaptic 5-HT1A autoreceptors.[6] Activation of these autoreceptors inhibits the release of serotonin from the neuron. Therefore, while you may be expecting a postsynaptic blockade, the drug's presynaptic agonist activity can cause a net decrease in synaptic serotonin, an effect typically associated with agonists.[4]
Q3: I'm observing unexpected sedative or hypotensive effects in my animals that are confounding my behavioral results. What could be the cause?
A3: These effects are likely due to BMY-7378's potent activity at adrenoceptors. As a selective α1D-adrenoceptor antagonist, BMY-7378 can cause a significant decrease in blood pressure (hypotension).[10][11] This cardiovascular effect can lead to secondary behavioral changes such as sedation, lethargy, or reduced motor activity, which could be misinterpreted as a primary behavioral outcome. It is crucial to monitor for such effects and consider them during data interpretation.
Q4: My results are highly variable between animals. What are some potential sources of this variability?
A4: High variability can stem from several factors:
-
Age-Dependent Effects : The cardiovascular effects of BMY-7378, and how they are mediated, can differ depending on the age of the animal.[11]
-
Complex Pharmacology : The compound's multiple targets (α1D, 5-HT1A, α2C) can lead to a delicate balance of effects. Small individual differences in receptor expression or sensitivity among animals could tip this balance and result in varied behavioral outputs.
-
Dosing and Administration : Inconsistent drug preparation, administration route, or timing relative to behavioral testing can introduce significant variability.
Data Presentation
Table 1: Receptor Binding Affinity Profile of BMY-7378
| Receptor Subtype | Affinity (pKi / Ki) | Species / Tissue | Reference |
| 5-HT1A | pKi: 8.3 | Rat | [4] |
| α1D-Adrenoceptor | pKi: 8.2 - 9.4; Ki: ~2 nM | Rat, Human | [1][2][4] |
| α2C-Adrenoceptor | pKi: 6.54 | Rat | [4][7] |
| α1A-Adrenoceptor | Ki: ~800 nM | Rat | [2][12] |
| α1B-Adrenoceptor | Ki: ~600 nM | Hamster | [2][12] |
| Dopamine D2 | pKi: Not specified | - | [4] |
Table 2: Recommended Dose Ranges for In Vivo Rodent Studies
| Dose Range | Route | Observed Effect | Species | Reference |
| 0.01 - 1.0 mg/kg | s.c. | Dose-dependent decrease of 5-HT release in ventral hippocampus. | Rat | [4] |
| 0.25 - 5.0 mg/kg | s.c. | Reduction of 8-OH-DPAT-induced behaviors. | Rat | [4] |
| 10 mg/kg/day | p.o. | Reduction of blood pressure and cardiac hypertrophy. | Rat | [10] |
Mandatory Visualizations
Caption: Multi-target signaling pathways of BMY-7378.
Caption: Troubleshooting workflow for BMY-7378 experiments.
Caption: Standardized workflow for a behavioral experiment.
Experimental Protocols
Protocol 1: General Preparation and Administration of BMY-7378
This protocol provides a general guideline. Researchers should optimize based on their specific experimental needs and institutional guidelines.
-
Reconstitution :
-
BMY-7378 dihydrochloride is soluble in aqueous solutions. For a 1 mg/mL stock, dissolve 1 mg of BMY-7378 in 1 mL of sterile physiological saline (0.9% NaCl).
-
For other forms or higher concentrations, DMSO may be required. A common stock solution involves dissolving in 100% DMSO and then making final dilutions in saline, ensuring the final DMSO concentration is low (<5%) and consistent across all treatment groups, including the vehicle control.[4]
-
-
Preparation for Injection :
-
Solutions should be prepared fresh on the day of the experiment to avoid degradation.
-
Vortex gently until the compound is fully dissolved.
-
Filter the final solution through a 0.22 µm syringe filter to ensure sterility before injection.
-
-
Administration :
-
Route : The most common routes for behavioral studies are subcutaneous (s.c.) or intraperitoneal (i.p.). Oral (p.o.) administration is used for longer-term studies.[4][10]
-
Dosage Calculation : Calculate the injection volume based on the animal's most recent body weight. For example, for a 1 mg/kg dose in a 300g rat using a 1 mg/mL solution, the injection volume would be 0.3 mL.
-
Control Group : The vehicle control group must receive an identical injection volume of the same vehicle used to dissolve the BMY-7378 (e.g., saline with the same final concentration of DMSO).
-
Timing : Administer the drug at a consistent pre-treatment interval before behavioral testing (e.g., 30 minutes). This interval should be determined in pilot studies.
-
Protocol 2: Example Behavioral Paradigm - Elevated Plus Maze (EPM)
The EPM is used to assess anxiety-like behavior in rodents.
-
Apparatus : A plus-shaped maze raised from the floor, with two opposing "open" arms (without walls) and two opposing "closed" arms (with high walls). The maze should be placed in a dimly lit, quiet room.
-
Procedure :
-
Habituation : Habituate animals to the testing room for at least 1 hour before the experiment begins.
-
Administration : Administer BMY-7378 or vehicle according to Protocol 1 (e.g., 1 mg/kg, i.p., 30 minutes prior to testing).
-
Trial Initiation : Place the animal gently onto the central platform of the maze, facing one of the open arms.
-
Testing : Allow the animal to explore the maze freely for a 5-minute session. The experimenter should leave the room or be shielded from the animal's view.
-
Recording : Record the session using a video camera mounted above the maze for later analysis.
-
-
Data Analysis :
-
Key Parameters :
-
Time spent in open arms (%) : (Time in open arms / Total time) x 100. An increase suggests an anxiolytic (anxiety-reducing) effect.
-
Open arm entries (%) : (Entries into open arms / Total arm entries) x 100. An increase also suggests an anxiolytic effect.
-
Total arm entries : A measure of general locomotor activity. A significant decrease could indicate sedation.
-
-
Scoring : Use automated video tracking software or a trained observer blinded to the treatment conditions to score the videos. An "entry" is typically defined as all four paws entering an arm.
-
-
Interpretation with BMY-7378 :
-
Expected Outcome (5-HT1A antagonism) : Blocking anxiolytic 5-HT1A receptors might be expected to be anxiogenic or have no effect.
-
Unexpected Outcome : An anxiolytic-like effect (increased open arm time/entries) could be observed.
-
Troubleshooting : If an anxiolytic effect is seen, consider the possibility that it is driven by α1D/α2C adrenergic antagonism rather than the intended 5-HT1A action. If a significant decrease in total arm entries is observed, the results may be confounded by sedative side effects.[10]
-
References
- 1. BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. documentsdelivered.com [documentsdelivered.com]
- 6. acnp.org [acnp.org]
- 7. The alpha (1D)-adrenoceptor antagonist BMY 7378 is also an alpha (2C)-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BMY 7378, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The α1D-adrenoreceptor antagonist BMY 7378 reverses cardiac hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The hypotensive effect of BMY 7378 involves central 5-HT1A receptor stimulation in the adult but not in the young rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Purity and stability testing for BMY-7378 chemical batches.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the purity and stability testing of BMY-7378 chemical batches.
Frequently Asked Questions (FAQs)
Q1: What is BMY-7378?
BMY-7378 is a chemical compound that functions as a weak partial agonist or antagonist for the 5-HT1A serotonin receptor.[1][2] It is also known to be a potent and selective antagonist of the α1D-adrenoceptor and an antagonist of the α2C-adrenoceptor.[3][4][5][6] Its dual activity makes it a valuable tool in pharmacological research, particularly in studies related to the cardiovascular and central nervous systems.[7][8]
Q2: What is the typical purity specification for a new batch of BMY-7378?
Commercial batches of BMY-7378 are generally supplied with a purity of ≥98% or greater, as determined by High-Performance Liquid Chromatography (HPLC).[9]
Q3: How should solid BMY-7378 be stored?
For long-term storage (up to 2 years), it is recommended to store the solid powder at -20°C.[5] For shorter periods (up to 12 months), ambient temperature storage is also acceptable, provided the container is kept tightly sealed.[5]
Q4: What are the recommended solvents for BMY-7378 and how should solutions be stored?
BMY-7378 is soluble in water (up to 100 mM), DMSO (around 25 mg/mL), and DMF (10 mg/mL).[6] It is advisable to prepare solutions fresh for each experiment.[5] If stock solutions need to be prepared in advance, they should be aliquoted and stored in tightly sealed vials at -20°C for up to a month or at -80°C for up to six months to minimize degradation.[5] Before use, allow the solution to equilibrate to room temperature for at least one hour.[5]
Q5: What are the primary signaling pathways affected by BMY-7378?
BMY-7378 primarily interacts with two main signaling pathways. It modulates the serotonergic system through its action on 5-HT1A receptors, which are G-protein coupled receptors that inhibit adenylyl cyclase.[10] It also affects adrenergic signaling by selectively antagonizing α1D- and α2C-adrenoceptors.[1][3][4]
Caption: BMY-7378 interacts with 5-HT1A, α1D, and α2C receptors.
Purity Testing Guide
Purity is a critical parameter for ensuring the reliability and reproducibility of experimental results. HPLC is the standard method for assessing the purity of BMY-7378.
Experimental Protocol: Purity Analysis by HPLC
This protocol provides a general framework. Specific parameters should be optimized for the available instrumentation and column.
-
Standard and Sample Preparation:
-
Prepare a stock solution of a BMY-7378 reference standard at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare the test batch sample at the same concentration.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.[6]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the test batch by determining the area percentage of the main BMY-7378 peak relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Data Presentation: Purity Specifications
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (Dihydrochloride) | ≥ 98% | HPLC |
| Identity | Conforms to reference standard | HPLC Retention Time, NMR |
Troubleshooting Common HPLC Issues
Q: My chromatogram shows peak fronting or tailing. What should I do? A: This can be caused by several factors. First, ensure the sample is fully dissolved and not overloaded on the column. Check for column degradation by running a standard. If the issue persists, the mobile phase pH may need adjustment to ensure the analyte is in a single ionic state.
Q: I am seeing unexpected peaks in my sample chromatogram. What could they be? A: These could be degradation products, impurities from synthesis, or solvent contaminants. If not present in the solvent blank, they are sample-related. Stress testing (see Stability section) can help identify potential degradation products. For structural identification of unknown impurities, techniques like HPLC-MS or preparative HPLC followed by NMR are required.[11][12]
Q: The retention time of my main peak is shifting between runs. Why? A: Retention time drift can result from fluctuations in mobile phase composition, column temperature, or flow rate. Ensure your pumps are delivering a consistent mobile phase mixture and that the column is properly thermostatted. Column aging can also contribute to gradual shifts.
Stability Testing Guide
Stability testing ensures that the quality of the chemical does not degrade over time under specified storage conditions. The International Council for Harmonisation (ICH) provides guidelines for these studies.[13]
Experimental Protocol: Long-Term and Accelerated Stability Study
-
Batch Selection: Use at least one representative batch of BMY-7378 for the study.
-
Container Closure System: Store the material in a container that is inert and mimics the proposed long-term storage solution (e.g., amber glass vials with screw caps).[14]
-
Storage Conditions & Testing Frequency:
-
Place samples in stability chambers under both long-term and accelerated conditions.
-
Pull samples for analysis at the specified time points.
-
-
Analytical Testing: At each time point, test the sample for purity (using the HPLC method described above) and appearance. A "significant change" is defined as a failure to meet the purity specification.[14]
Data Presentation: Recommended Stability Study Conditions
| Study Type | Storage Condition | Minimum Duration | Testing Frequency (Months) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 |
RH = Relative Humidity. Data is based on ICH general guidelines.[13][14]
Troubleshooting Stability Issues
Q: My purity has dropped below specification in the accelerated study. What does this mean? A: A significant change in the accelerated study suggests that the compound may be sensitive to heat and/or humidity.[14] This indicates that strict adherence to recommended long-term storage conditions (refrigerated or frozen) is critical. It also triggers the need to identify the degradation products.
Q: The appearance of the material has changed (e.g., color change) but the purity by HPLC is still within spec. Is this a problem? A: Yes. Any change in physical appearance is considered a stability issue. It may indicate the formation of an impurity that is not UV-active at the detection wavelength or potential polymorphism. The cause should be investigated.
Q: How do I establish a re-test period or shelf life for my batch? A: The re-test period is established based on the real-time data from the long-term stability study. As long as the material remains within specification under these conditions, the shelf life can be extended. Data from accelerated studies can be used to support a provisional shelf life for early-phase development.[15]
Experimental and Troubleshooting Workflows
Caption: General workflow for BMY-7378 batch qualification and stability testing.
Caption: A logical troubleshooting guide for purity and stability issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BMY-7378 - Wikipedia [en.wikipedia.org]
- 3. BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BMY 7378|21102-95-4|COA [dcchemicals.com]
- 6. caymanchem.com [caymanchem.com]
- 7. BMY 7378, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The hypotensive effect of BMY 7378 is antagonized by a silent 5-HT(1A) receptor antagonist: comparison with 8-hydroxy-dipropylamino tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BMY 7378 dihydrochloride ≥98% (HPLC), solid | 21102-95-4 [sigmaaldrich.com]
- 10. What are 5-HT1A receptor antagonists and how do they work? [synapse.patsnap.com]
- 11. The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. edaegypt.gov.eg [edaegypt.gov.eg]
- 15. pharmtech.com [pharmtech.com]
Validation & Comparative
A Comparative Guide to BMY-7378 and WAY-100635 for 5-HT1A Receptor Antagonism
This guide provides a detailed, objective comparison of BMY-7378 and WAY-100635, two widely used ligands for the serotonin 1A (5-HT1A) receptor. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate the selection of the appropriate compound for their experimental needs. The comparison focuses on binding affinity, functional activity, receptor selectivity, and the experimental protocols used to determine these characteristics.
Executive Summary
WAY-100635 emerges as a potent, highly selective, and silent antagonist of the 5-HT1A receptor, making it an ideal tool for studies requiring the specific blockade of this receptor without confounding intrinsic activity.[1][2] In contrast, BMY-7378 exhibits a more complex pharmacological profile, acting as a mixed partial agonist/antagonist at the 5-HT1A receptor while also potently antagonizing α1D- and α2C-adrenergic receptors.[3][4][5] This profile makes BMY-7378 less suitable for experiments demanding selective 5-HT1A antagonism but potentially valuable for investigating interactions between serotonergic and adrenergic systems.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative performance metrics for BMY-7378 and WAY-100635.
Table 1: 5-HT1A Receptor Binding Affinity
| Compound | Parameter | Value | Species/Tissue | Reference |
| WAY-100635 | Ki | 0.39 nM | - | [6][7] |
| Ki | 0.84 nM | Rat | [8] | |
| IC50 | 0.91 nM | - | [6][7] | |
| IC50 | 1.35 nM | Rat Hippocampus | [2] | |
| pIC50 | 8.87 | Rat Hippocampus | [1][7] | |
| BMY-7378 | pKi | 8.3 | - | [3] |
| IC50 | 0.8 nM | - |
Table 2: Selectivity Profile - Off-Target Binding Affinities
| Compound | Off-Target | Parameter | Value | Reference |
| WAY-100635 | α1-adrenergic | pIC50 | 6.6 | [6][7] |
| Dopamine D2L | Ki | 940 nM | [6] | |
| Dopamine D3 | Ki | 370 nM | [6] | |
| Dopamine D4.2 | Ki | 16 nM | [6] | |
| Dopamine D4.4 | EC50 (Agonist) | 9.7 nM | [6] | |
| BMY-7378 | α1D-adrenergic | pKi | 8.2 (rat), 9.4 (human) | [3][9] |
| α1B-adrenergic | Ki | 600 nM | ||
| α1A-adrenergic | Ki | 800 nM | ||
| α2C-adrenergic | pKi | 6.54 | [3][5][10] |
Table 3: Functional Antagonism and In Vivo Potency
| Compound | Assay | Parameter | Value | Reference |
| WAY-100635 | 5-CT-induced contraction (guinea-pig ileum) | pA2 | 9.71 | [1][7] |
| 8-OH-DPAT-induced behavior (rat) | ID50 | 0.01 mg/kg s.c. | [1] | |
| 8-OH-DPAT-induced hypothermia (rat) | ID50 | 0.01 mg/kg s.c. | [1] | |
| BMY-7378 | Noradrenaline-induced contraction (rat aorta) | pA2 (α1D) | 8.67 | [5] |
| Antagonism of 8-OH-DPAT-induced behavior | Effective Dose | 0.25-5 mg/kg s.c. | [4] |
Comparative Analysis
Affinity and Potency at 5-HT1A Receptors
Both WAY-100635 and BMY-7378 demonstrate high, sub-nanomolar affinity for the 5-HT1A receptor. Data from various binding assays consistently place the Ki and IC50 values for both compounds in a similar low nanomolar to sub-nanomolar range, indicating that both bind potently to the target receptor.[3][6][7]
Selectivity Profile
A critical distinction lies in their selectivity. WAY-100635 is highly selective for the 5-HT1A receptor, exhibiting over 100-fold greater affinity for this site compared to other serotonin receptor subtypes and major CNS receptors.[1][2] Its most significant off-target activity is as a potent agonist at the dopamine D4 receptor.[6][8]
Conversely, BMY-7378 is a multi-target ligand. In addition to its high affinity for the 5-HT1A receptor, it is a potent and selective antagonist of the α1D-adrenergic receptor subtype.[9] It also possesses notable affinity for α2C-adrenoceptors.[5][10] This lack of selectivity makes it unsuitable for experiments aiming to isolate the effects of 5-HT1A receptor blockade.
Functional Activity
The most significant pharmacological difference is their functional activity at the 5-HT1A receptor.
-
WAY-100635 is classified as a silent antagonist .[1][2] This means it binds to the receptor and blocks the binding of agonists without eliciting any intrinsic activity or downstream signaling itself. In functional assays, WAY-100635 potently blocks the effects of 5-HT1A agonists like 8-OH-DPAT but does not produce any agonist-like effects when administered alone.[1][2]
-
BMY-7378 is characterized as a mixed partial agonist/antagonist .[3][4] Its functional effect is context-dependent. In behavioral models, it can antagonize the effects of the full agonist 8-OH-DPAT.[4] However, in other assays, such as microdialysis studies measuring serotonin release in the hippocampus, it acts as an agonist, causing a decrease in 5-HT levels—an effect typically associated with 5-HT1A autoreceptor activation.[4] Electrophysiological and reflex studies in the spinal cord also indicate that BMY-7378 possesses significant intrinsic agonist activity.[11]
Visualizations: Pathways and Workflows
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring how effectively it competes with a radiolabeled ligand for binding to the receptor.
Methodology:
-
Membrane Preparation: Tissues rich in 5-HT1A receptors (e.g., rat or guinea pig hippocampus) are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer. Protein concentration is determined.[1][12]
-
Incubation: The assay is conducted in tubes or 96-well plates. Each reaction contains:
-
The prepared membrane homogenate.
-
A fixed concentration of a specific 5-HT1A radioligand (e.g., [³H]8-OH-DPAT or [³H]WAY-100635).[1]
-
Varying concentrations of the unlabeled competitor drug (e.g., BMY-7378 or WAY-100635).
-
-
Equilibrium: The mixture is incubated, typically at room temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand. The filters are quickly washed with ice-cold buffer to remove unbound radioligand.[13]
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Antagonism of 8-OH-DPAT-Induced Behaviors
This protocol assesses the functional antagonist activity of a compound in a living animal by measuring its ability to block the physiological and behavioral effects of a potent 5-HT1A agonist.
Methodology:
-
Drug Administration: Animals are pre-treated with the test antagonist (e.g., WAY-100635 or BMY-7378) or vehicle via a specific route (e.g., subcutaneous, s.c.).
-
Agonist Challenge: After a set pre-treatment time (e.g., 30 minutes), the 5-HT1A agonist 8-OH-DPAT is administered.
-
Behavioral Observation: The animals are observed for a defined period for specific behaviors characteristic of the "5-HT syndrome," which includes forepaw treading, head weaving, flat body posture, and hindlimb abduction.[1][4] Other physiological responses, such as changes in body temperature, can also be measured.[1]
-
Scoring and Analysis: The intensity of the behaviors is scored by a trained observer who is often blind to the treatment conditions. The ability of the antagonist to reduce the behavioral score or block the physiological response (e.g., hypothermia) induced by 8-OH-DPAT is quantified, and an ID50 (the dose required to inhibit 50% of the agonist's effect) can be calculated.[1]
In Vitro Electrophysiology (Dorsal Raphe Nucleus Firing)
This protocol directly measures the effect of compounds on the electrical activity of serotonin neurons, where 5-HT1A autoreceptors play a key inhibitory role.
Methodology:
-
Preparation: Anesthetized rats are placed in a stereotaxic frame. A recording microelectrode is lowered into the dorsal raphe nucleus (DRN) to record the extracellular action potentials of single, identified serotonergic neurons.[1][2]
-
Baseline Firing: The spontaneous firing rate of a 5-HT neuron is recorded to establish a stable baseline.
-
Drug Application:
-
A 5-HT1A agonist (e.g., 8-OH-DPAT) is administered intravenously (i.v.). This typically causes a dose-dependent inhibition of the neuron's firing rate.
-
To test for antagonism, the antagonist (e.g., WAY-100635) is administered prior to the agonist. A successful antagonist will block the agonist-induced inhibition of firing.[1]
-
-
Data Analysis: The firing rate (in spikes per second) is recorded and analyzed. The percentage inhibition of firing caused by the agonist in the presence and absence of the antagonist is calculated to determine the antagonist's potency and efficacy. A silent antagonist like WAY-100635 will have no effect on the baseline firing rate when administered alone.[1]
References
- 1. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Further investigation of the in vivo pharmacological properties of the putative 5-HT1A antagonist, BMY 7378 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The alpha (1D)-adrenoceptor antagonist BMY 7378 is also an alpha (2C)-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. WAY 100635 maleate | 5-HT1A Receptors | Tocris Bioscience [tocris.com]
- 9. BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. BMY 7378: Partial agonist at spinal cord 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kirj.ee [kirj.ee]
- 13. giffordbioscience.com [giffordbioscience.com]
Comparing BMY-7378 and buspirone at the 5-HT1A receptor.
A Comparative Guide to BMY-7378 and Buspirone at the 5-HT1A Receptor
This guide provides a detailed, data-driven comparison of two key ligands for the serotonin 1A (5-HT1A) receptor: BMY-7378 and buspirone. It is intended for researchers and professionals in pharmacology and drug development, offering an objective analysis of their binding characteristics, functional activities, and the experimental methodologies used for their evaluation.
Introduction to the Ligands and the 5-HT1A Receptor
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the modulation of mood, anxiety, and cognition.[1][2] As a primary target for anxiolytic and antidepressant medications, understanding ligand-receptor interactions is paramount.
Buspirone is a well-established anxiolytic medication and a member of the azapirone chemical class.[3][4] It is recognized for its partial agonist activity at 5-HT1A receptors, which is central to its therapeutic effects.[2][5] Notably, its functional profile can differ between presynaptic and postsynaptic receptor populations, acting as a full agonist at presynaptic autoreceptors and a partial agonist at postsynaptic receptors.[1][5][6]
BMY-7378 , an analog of buspirone, is a valuable research tool often described as a 5-HT1A receptor weak partial agonist or antagonist.[7][8] Its high affinity for the 5-HT1A receptor and its distinct functional profile, which can vary by brain region, make it useful for probing the receptor's function.[9][10] BMY-7378 also exhibits significant affinity for α1D- and α2C-adrenergic receptors.[7]
Comparative Analysis of Receptor Binding Affinity
Binding affinity, typically expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi), quantifies how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Radioligand | Preparation | Ki (nM) | pKi | Reference |
| BMY-7378 | 5-HT1A | - | - | ~5.0 | 8.3 | [7] |
| Buspirone | 5-HT1A | - | - | ~31.6 | 7.50 | [11] |
| Buspirone | 5-HT1A | [3H]8-OH-DPAT | Human | 25 (IC50) | 7.6 (pIC50) | [12] |
Note: pKi was converted to Ki using the formula Ki = 10^(-pKi) * 10^9.
Comparative Analysis of Functional Activity
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. Key parameters include the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), and the intrinsic activity (efficacy), which defines whether a compound is a full agonist, partial agonist, or antagonist.
| Compound | Assay Type | Cell/Tissue Type | Parameter | Value (nM) | Intrinsic Activity | Reference |
| BMY-7378 | Radioligand Binding | - | IC50 | 0.8 | Partial Agonist | |
| BMY-7378 | Electrophysiology | Rat Dorsal Raphe | - | - | Partial Agonist (0.1-0.3) | [10] |
| BMY-7378 | In vivo Microdialysis | Rat Ventral Hippocampus | - | - | Agonist (decreased 5-HT) | [13] |
| Buspirone | [35S]GTPγS Binding | - | EC50 | 80 | Partial Agonist | [12] |
| Buspirone | cAMP Accumulation | CHO-K1 cells | EC50 | 72.44 | Partial Agonist | [12] |
| Buspirone | FLIPR Assay | CHO cells | EC50 | 41 | Agonist | [12] |
| Buspirone | Electrophysiology | Xenopus Oocytes | EC50 | ~296 | Partial Agonist | [14] |
5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor by an agonist initiates a downstream signaling cascade through its coupling with inhibitory Gi/o proteins.[1][6] This leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[6][15] Concurrently, the activated G-protein βγ subunits can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neuronal firing.[6]
Caption: 5-HT1A receptor signaling cascade.
Experimental Protocols
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a receptor through competition with a radiolabeled ligand.
Methodology:
-
Preparation of Membranes: A tissue homogenate (e.g., rat hippocampus) or membranes from cells recombinantly expressing the 5-HT1A receptor are prepared and protein concentration is determined.[16][17]
-
Assay Incubation: Membranes are incubated in a buffer solution with a fixed concentration of a specific 5-HT1A radioligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the unlabeled test compound (BMY-7378 or buspirone).[16][17]
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter (e.g., UniFilter-96 GF/B plate), which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.[16][17]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[16]
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value is determined by non-linear regression, and the Ki value is calculated using the Cheng-Prusoff equation.[16]
Caption: Workflow for a radioligand binding assay.
Functional cAMP Assay
This assay determines a ligand's functional activity by measuring its effect on intracellular cAMP levels.
Methodology:
-
Cell Culture: CHO or HEK293 cells stably expressing the human 5-HT1A receptor are cultured and harvested.[18]
-
Cell Stimulation (Agonist Mode): Cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Forskolin is added to stimulate adenylyl cyclase and raise basal cAMP levels. The test compound is then added at various concentrations.[18][19] The agonist activity of the test compound is measured by its ability to inhibit forskolin-stimulated cAMP accumulation.[12]
-
Cell Stimulation (Antagonist Mode): Cells are pre-incubated with the test compound (potential antagonist) before being stimulated with a known 5-HT1A agonist (e.g., 8-OH-DPAT) in the presence of forskolin.[18]
-
Cell Lysis & Detection: Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology (e.g., LANCE Ultra cAMP kit).[12][19]
-
Data Analysis: A standard curve is used to convert the assay signal to cAMP concentration. Concentration-response curves are generated, and EC50 (for agonists) or IC50 (for antagonists) values are calculated using a four-parameter logistic equation.[19]
Caption: Workflow for a functional cAMP assay.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. What are 5-HT1A receptor partial agonists and how do they work? [synapse.patsnap.com]
- 3. Clinical effects of the 5-HT1A partial agonists in depression: a composite analysis of buspirone in the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buspirone: what is it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buspirone - Wikipedia [en.wikipedia.org]
- 6. Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. BMY 7378, a buspirone analog with high affinity, selectivity and low intrinsic activity at the 5-HT1A receptor in rat and guinea pig hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BMY 7378: Partial agonist at spinal cord 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The putative 5-HT1A receptor antagonists NAN-190 and BMY 7378 are partial agonists in the rat dorsal raphe nucleus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. buspirone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Further investigation of the in vivo pharmacological properties of the putative 5-HT1A antagonist, BMY 7378. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 14. The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. iris.unimore.it [iris.unimore.it]
- 17. genscript.com [genscript.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. resources.revvity.com [resources.revvity.com]
A Comparative Analysis of BMY-7378 and Yohimbine at α-Adrenoceptors: A Guide for Researchers
This guide provides a detailed comparative analysis of two widely used α-adrenoceptor antagonists, BMY-7378 and yohimbine. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data on their binding affinities and functional activities, outlines detailed experimental methodologies, and visualizes key signaling pathways and experimental workflows.
Introduction
BMY-7378 and yohimbine are crucial pharmacological tools for studying the physiological and pathological roles of the α-adrenergic system. BMY-7378 is recognized for its high selectivity for the α1D-adrenoceptor subtype.[1][2] Yohimbine, a natural indole alkaloid, is a well-established selective antagonist of α2-adrenoceptors.[3] Understanding their distinct pharmacological profiles is essential for the accurate interpretation of experimental results and for the development of novel therapeutic agents targeting specific adrenoceptor subtypes.
Data Presentation: A Quantitative Comparison
The following tables summarize the binding affinities and functional potencies of BMY-7378 and yohimbine at various α-adrenoceptor subtypes. It is important to note that the data presented is compiled from multiple studies, and variations in experimental conditions may influence the absolute values.
Table 1: Comparative Binding Affinities (pKi) of BMY-7378 and Yohimbine at α-Adrenoceptor Subtypes
| Compound | α1A | α1B | α1D | α2A | α2B | α2C |
| BMY-7378 | - | 6.2 (hamster), 7.2 (human)[2] | 8.2 (rat), 9.4 (human)[2] | - | - | 6.54[1] |
| Yohimbine | 5.98 (human)[4] | - | - | - | - | - |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. Dashes indicate data not available from the cited sources.
Table 2: Comparative Functional Antagonist Potencies (pA2) of BMY-7378 and Yohimbine
| Compound | Receptor Subtype (Tissue) | pA2 Value |
| BMY-7378 | α1D (Rat Aorta)[1] | 8.67[1] |
| Yohimbine | α1D (Rat Aorta)[1] | 6.62[1] |
| BMY-7378 | α2C (Human Saphenous Vein)[1] | 6.48[1] |
| Yohimbine | α2C (Human Saphenous Vein)[1] | 7.56[1] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Experimental Protocols
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound for a specific receptor.
Objective: To quantify the affinity (Ki) of BMY-7378 and yohimbine for α-adrenoceptor subtypes.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the target α-adrenoceptor subtype are homogenized and subjected to differential centrifugation to isolate the cell membrane fraction containing the receptors.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-prazosin for α1-adrenoceptors, [3H]-rauwolscine for α2-adrenoceptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (BMY-7378 or yohimbine).
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays: Vascular Contraction Studies
These experiments assess the functional consequence of receptor binding, such as the ability of an antagonist to inhibit an agonist-induced physiological response.
Objective: To determine the functional antagonist potency (pA2) of BMY-7378 and yohimbine.
Protocol for Noradrenaline-Induced Contraction in Rat Aorta (α1D-adrenoceptor):
-
Tissue Preparation: The thoracic aorta is dissected from a rat and cut into rings.[5][6] The endothelium may be removed by gentle rubbing to isolate the direct smooth muscle response.[6]
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.[5][6] The tension of the rings is recorded using a force transducer.[6]
-
Equilibration: The tissues are allowed to equilibrate under a resting tension.
-
Cumulative Concentration-Response Curve: Cumulative concentrations of an agonist, such as noradrenaline, are added to the organ bath to induce contraction and establish a control concentration-response curve.[7]
-
Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of the antagonist (BMY-7378 or yohimbine) for a predetermined period.
-
Second Concentration-Response Curve: The cumulative addition of the agonist is repeated in the presence of the antagonist.
-
Data Analysis: The pA2 value is calculated from the rightward shift in the agonist's concentration-response curve caused by the antagonist.
Protocol for Noradrenaline-Induced Contraction in Human Saphenous Vein (α2C-adrenoceptor):
This protocol is similar to the rat aorta assay, with human saphenous vein segments, often obtained from coronary artery bypass surgery, used as the tissue source.[8][9] The contractile response to noradrenaline in this tissue is mediated by α2C-adrenoceptors.[1][8]
Signaling Pathways and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.
Caption: α1-Adrenoceptor Gq-coupled signaling pathway.
Caption: α2-Adrenoceptor Gi-coupled signaling pathway.
Caption: Experimental workflows for binding and functional assays.
Conclusion
This comparative guide highlights the distinct pharmacological profiles of BMY-7378 and yohimbine at α-adrenoceptors. BMY-7378 demonstrates high affinity and potent antagonism at the α1D-adrenoceptor subtype, while also exhibiting some affinity for the α2C-subtype.[1][2] In contrast, yohimbine is a potent antagonist at α2-adrenoceptors, particularly the α2C subtype, with significantly lower antagonist activity at the α1D subtype.[1][3] The provided experimental protocols and workflow diagrams offer a practical framework for researchers investigating the α-adrenergic system. The selection of the appropriate antagonist is critical for elucidating the specific roles of α-adrenoceptor subtypes in health and disease.
References
- 1. The alpha (1D)-adrenoceptor antagonist BMY 7378 is also an alpha (2C)-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. yohimbine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Rat superfused aortic strip for the bioassay of noradrenaline and adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reprocell.com [reprocell.com]
- 7. krcp-ksn.org [krcp-ksn.org]
- 8. Postjunctional alpha(2C)-adrenoceptor contractility in human saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigations of the subtype of alpha 2-adrenoceptor mediating contractions of the human saphenous vein - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of BMY-7378 binding affinity data across different studies.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BMY-7378 binding affinity data across various research studies. BMY-7378 is a well-characterized pharmacological tool known for its high affinity for the serotonin 5-HT1A receptor and its selective antagonist activity at the α1D-adrenergic receptor subtype.[1][2] Understanding its binding profile across different experimental conditions is crucial for interpreting research data and for the development of new therapeutic agents.
Comparative Binding Affinity of BMY-7378
The following tables summarize the quantitative binding affinity data for BMY-7378 at its primary targets, the 5-HT1A receptor and various α1-adrenergic receptor subtypes, as reported in different studies. The data is presented to facilitate a clear comparison of the reported values.
Table 1: BMY-7378 Binding Affinity at 5-HT1A Receptors
| Receptor | Ki (nM) | pKi | IC50 (nM) | Species | Source / Cell Line | Reference |
| 5-HT1A | - | 8.3 | - | - | - | [1] |
| 5-HT1A | - | - | 0.8 | - | - | [3] |
Table 2: BMY-7378 Binding Affinity at α1-Adrenergic Receptors
| Receptor Subtype | Ki (nM) | pKi | Species | Source / Cell Line | Reference |
| α1A | 800 | - | Rat | Cloned receptor | [1] |
| α1B | 600 | 6.2 ± 0.03 | Hamster | Rat-1 fibroblasts | [1][2] |
| α1B | - | 7.2 ± 0.05 | Human | Rat-1 fibroblasts | [2] |
| α1C | - | 6.1 ± 0.02 | Bovine | Rat-1 fibroblasts | [2] |
| α1C | - | 6.6 ± 0.20 | Human | Rat-1 fibroblasts | [2] |
| α1D | 2 | 8.2 | Rat | Cloned receptor | [1] |
| α1D | - | 8.2 ± 0.06 | Rat | Rat-1 fibroblasts | [2] |
| α1D | - | 9.4 ± 0.05 | Human | Rat-1 fibroblasts | [2] |
Table 3: BMY-7378 Binding Affinity at α2-Adrenergic Receptors
| Receptor Subtype | pKi | Species | Source / Cell Line | Reference |
| α2C | 6.54 | - | - | [1] |
Experimental Protocols
The binding affinity data presented in this guide were primarily generated using radioligand binding assays. While specific experimental details may vary between studies, the following section outlines a generalized yet detailed protocol typical for such experiments.
Radioligand Binding Assay for α1-Adrenergic Receptors
This protocol is based on the methodology described by Goetz et al. (1995), who performed competition assays using membranes from Rat-1 fibroblasts expressing various α1-adrenoceptor subtypes.[2]
-
Membrane Preparation:
-
Rat-1 fibroblasts stably expressing the hamster α1B, bovine α1C, or rat α1D-adrenoceptor, or their respective human homologues, are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Competition Binding Assay:
-
The assay is performed in a final volume of 250 µL in 96-well plates.
-
Membrane preparations are incubated with a fixed concentration of a suitable radioligand, such as (+/-)-β-([125I]iodo-4-hydroxyphenyl)-ethyl-aminomethyl-tetralone ([125I]HEAT).[2]
-
Increasing concentrations of the competing ligand, BMY-7378, are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., phentolamine).
-
-
Incubation and Filtration:
-
The reaction mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
-
Data Analysis:
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
The IC50 value (the concentration of BMY-7378 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curves.
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of a typical radioligand binding assay and the signaling pathways associated with the 5-HT1A and α1-adrenergic receptors.
References
A Comparative Guide to BMY-7378 and Other Phenylpiperazine Derivatives
For researchers and professionals in drug development, understanding the nuanced differences between pharmacologically active compounds is paramount. This guide provides a detailed comparison of BMY-7378, a notable phenylpiperazine derivative, with other compounds in its class. The focus is on receptor binding affinities, functional activities, and the underlying experimental methodologies.
Quantitative Comparison of Phenylpiperazine Derivatives
The following table summarizes the binding affinities and functional activities of BMY-7378 and other selected phenylpiperazine derivatives for key serotonin and adrenergic receptors. This data facilitates a direct comparison of their potency and selectivity.
| Compound | Receptor | Binding Affinity (Kᵢ/pKᵢ) | Functional Activity (EC₅₀/IC₅₀/pA₂) | Functional Effect |
| BMY-7378 | 5-HT₁ₐ | pKᵢ = 8.3[1] | ED₅₀ = 295 ± 70 nmol/kg (in vivo)[2] | Weak Partial Agonist/Antagonist[1] |
| α₁ₐ-AR | Kᵢ = 800 nM[3][4] | - | Antagonist | |
| α₁ₙ-AR | Kᵢ = 600 nM[3][4] | - | Antagonist | |
| α₁ₒ-AR | pKᵢ = 8.2 (rat)[5][6], 9.4 (human)[5][6] | pA₂ = 8.9[5][6] | Selective Antagonist[3][5] | |
| α₂C-AR | pKᵢ = 6.54[1] | pA₂ = 6.48 | Antagonist[7] | |
| Dopamine D₂ | pKᵢ = 6.54[1] | - | - | |
| WAY-100635 | 5-HT₁ₐ | Kᵢ = 0.39 nM[1], 0.84 nM; pIC₅₀ = 8.87[1] | IC₅₀ = 0.91 nM[1], 2.2 nM; pA₂ = 9.71[1] | Potent, Silent Antagonist[1] |
| α₁-Adrenergic | pIC₅₀ = 6.6[1] | - | Antagonist | |
| Dopamine D₄ | Kᵢ = 3.3 nM[1]; 16 nM (D₄.₂)[1] | EC₅₀ = 9.7 nM[1] | Agonist[1] | |
| Dopamine D₂L | Kᵢ = 940 nM[1] | - | - | |
| Dopamine D₃ | Kᵢ = 370 nM[1] | - | - | |
| NAN-190 | 5-HT₁ₐ | pKᵢ = 8.9[8] | Kₙ = 1.9 nM[9] | Antagonist/Partial Agonist[9][10] |
| α₁-Adrenergic | pKᵢ = 8.9[8] | IC₅₀ = 0.16 nM[11] | Potent Antagonist[8][11] | |
| 8-OH-DPAT | 5-HT₁ₐ | pIC₅₀ = 8.19 | - | Potent, Selective Agonist |
| 5-HT₁ₙ | pIC₅₀ = 5.42 | - | Weak Affinity | |
| 5-HT₇ | Kᵢ = 466 nM; pKᵢ = 6.6 | - | Moderate Affinity |
AR: Adrenergic Receptor
Experimental Protocols
The data presented in this guide are derived from established experimental protocols. Below are detailed methodologies for key assays used to characterize phenylpiperazine derivatives.
Radioligand Binding Assay
This assay is fundamental for determining the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of a test compound.
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which can be converted to the Kᵢ value using the Cheng-Prusoff equation.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from HEK293 cells transfected with the human 5-HT₁ₐ receptor).
-
Radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ receptors).
-
Test compounds (e.g., BMY-7378, WAY-100635).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[12]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer and centrifuge again. The final pellet is resuspended in a buffer containing a cryoprotectant for storage.[12]
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.[12]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[12]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[12]
-
Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₒ), where [L] is the concentration of the radioligand and Kₒ is its dissociation constant.
Caption: Workflow of a typical radioligand binding assay.
Functional Assays: cAMP and Calcium Flux
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR).
Objective: To measure changes in intracellular cyclic adenosine monophosphate (cAMP) levels following receptor activation.
Principle: 5-HT₁ₐ receptors are typically coupled to the Gₐᵢ protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay quantifies these changes.
Materials:
-
Cells expressing the receptor of interest.
-
Test compounds.
-
Forskolin (an activator of adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and incubate overnight.
-
Compound Addition: Treat cells with varying concentrations of the test compound. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.
-
Stimulation: Add forskolin to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the change in cAMP levels against the log concentration of the test compound to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Objective: To measure changes in intracellular calcium concentration following receptor activation.
Principle: Some GPCRs, upon activation, couple to the Gₐ₀ protein, which activates phospholipase C, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores.
Materials:
-
Cells expressing the receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and incubate overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye.
-
Compound Addition: Place the plate in a fluorescence plate reader and add varying concentrations of the test compound.
-
Measurement: Measure the change in fluorescence over time.
-
Data Analysis: Plot the peak fluorescence response against the log concentration of the test compound to determine the EC₅₀.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMY 7378: Partial agonist at spinal cord 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. BMY 7378, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
Validating the Hypotensive Effects of BMY-7378 in Spontaneously Hypertensive Rats: A Comparative Guide
This guide provides a comprehensive comparison of the hypotensive effects of BMY-7378 against other established antihypertensive agents in spontaneously hypertensive rats (SHR), a widely used model for human essential hypertension. The data presented is intended for researchers, scientists, and drug development professionals investigating novel antihypertensive therapies.
Comparative Efficacy of BMY-7378
BMY-7378 has demonstrated significant hypotensive effects in spontaneously hypertensive rats. Its mechanism of action is primarily attributed to its dual activity as a selective α1D-adrenoceptor antagonist and a partial agonist of the 5-HT1A receptor.[1][2] Recent in silico and in vitro studies also suggest a potential role as an angiotensin-converting enzyme (ACE) inhibitor.[3][4]
This guide compares the efficacy of BMY-7378 with two other agents acting on pathways relevant to its mechanism:
-
8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT): A full agonist of the 5-HT1A receptor.
-
Captopril: An angiotensin-converting enzyme (ACE) inhibitor.
The following tables summarize the quantitative data on the effects of these compounds on blood pressure in SHR.
Table 1: Comparative Hypotensive Effects of BMY-7378 and Captopril in 30-week-old Spontaneously Hypertensive Rats (SHR)
| Treatment | Dose | Administration Route | Duration | Change in Systolic Blood Pressure (SBP) |
| BMY-7378 | 10 mg/kg/day | Oral | 4 weeks | Significant decrease vs. untreated SHR |
| Captopril | 40 mg/kg/day | Oral | 4 weeks | Significant decrease vs. untreated SHR |
Source: Data extrapolated from studies investigating the effects of BMY-7378 and captopril on blood pressure and cardiac hypertrophy in aged SHR.[5][6][7]
Table 2: Dose-Dependent Hypotensive Effects of 8-OH-DPAT in Conscious Spontaneously Hypertensive Rats (SHR)
| Dose | Administration Route | Change in Mean Arterial Pressure (MAP) |
| 0.02 mg/kg | Intraperitoneal | Minimum effective dose for hypotension |
| 7.5 mg/kg | Oral | Hypotensive effect observed |
| 0.014 mg/kg | Intracerebroventricular | Hypotensive effect observed |
Source: Data from studies investigating the cardiovascular response to 8-OH-DPAT in conscious SHR.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments cited in the evaluation of BMY-7378 and its comparators.
Animal Model
-
Species: Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Age: Dependent on the study design, ranging from young (5-10 weeks) to adult (20-30 weeks) rats.[5][6]
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.
Drug Administration
-
Oral Administration (for chronic studies):
-
Dissolve the drug (e.g., BMY-7378, captopril) in an appropriate vehicle (e.g., saline solution).[6]
-
Administer the solution daily via oral gavage at the specified dose (e.g., 10 mg/kg/day for BMY-7378, 40 mg/kg/day for captopril).[6]
-
The treatment duration is typically several weeks (e.g., 4 weeks).[5][6]
-
-
Intravenous Administration (for acute studies):
Blood Pressure Measurement
Two primary methods are used for blood pressure measurement in rats: non-invasive tail-cuff plethysmography and invasive radiotelemetry.
-
Non-Invasive Tail-Cuff Method:
-
Acclimatize the rats to the restraining device for several days before the actual measurement to minimize stress-induced blood pressure variations.[3]
-
Warm the rat's tail to a temperature of 32-35°C to ensure adequate blood flow for detection of the pulse.[11]
-
Place the tail cuff and a pulse sensor on the base of the rat's tail.
-
Inflate the cuff to occlude blood flow and then gradually deflate it.
-
The pressure at which the pulse reappears is recorded as the systolic blood pressure.
-
Repeat the measurement several times to obtain a reliable average.
-
-
Invasive Radiotelemetry Method (Gold Standard):
-
Surgically implant a radiotelemetry transmitter in the abdominal aorta of the rat under anesthesia.[6][12]
-
Allow the animal to recover from surgery for at least one week.
-
The transmitter continuously measures and transmits blood pressure and heart rate data to a receiver.
-
This method allows for continuous, long-term monitoring of cardiovascular parameters in conscious, freely moving animals, avoiding the stress associated with restraint.[3][6]
-
Signaling Pathways and Experimental Workflow
Signaling Pathways of BMY-7378
The hypotensive effect of BMY-7378 is mediated by its interaction with multiple signaling pathways. The primary mechanisms are the blockade of α1D-adrenergic receptors and the partial agonism of 5-HT1A receptors.
References
- 1. The hypotensive effect of BMY 7378 involves central 5-HT1A receptor stimulation in the adult but not in the young rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ahajournals.org [ahajournals.org]
- 4. BMY 7378, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BMY 7378 is an agonist at 5-HT1A receptors mediating hypotension and renal sympatho-inhibition in anaesthetised cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The α1D-adrenoreceptor antagonist BMY 7378 reverses cardiac hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular response to 8-hydroxy-2-(di-n-propylamino) tetralin (8-OH-DPAT) in the rat: site of action and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hypotensive action of 8-hydroxy-2-(di-N-propylamino)tetralin (8-OH-DPAT) in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rodent Thermoregulation: Considerations for Tail-Cuff Blood Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Negative Control Experiments for In Vivo Studies of BMY-7378
For researchers and drug development professionals investigating the in vivo effects of BMY-7378, a compound with a complex pharmacological profile, the design of appropriate negative control experiments is paramount to ensure the validity and specificity of the findings. BMY-7378 is primarily recognized as a selective antagonist for the α1D-adrenergic receptor, but it also exhibits notable activity as an angiotensin-converting enzyme (ACE) inhibitor, a partial agonist at serotonin 5-HT(1A) receptors, and an antagonist at α2C-adrenergic receptors.[1][2][3] This multi-target activity necessitates a carefully considered approach to negative controls to dissect the precise mechanisms underlying its observed in vivo effects.
This guide provides a comparative overview of essential negative control experiments for in vivo studies involving BMY-7378, supported by experimental data and detailed protocols.
Comparison of Key Negative Control Strategies
The selection of appropriate negative controls is contingent on the specific hypothesis being tested. The following table summarizes the most critical negative control groups to consider in BMY-7378 in vivo research, particularly in studies of hypertension and cardiovascular remodeling.
| Control Group | Purpose | Typical Substance(s) | Key Considerations |
| Vehicle Control | To control for the effects of the drug solvent and the administration procedure itself. | Saline, Carboxymethylcellulose-Sodium (CMC-Na), DMSO/PEG300/Tween-80/Saline mixtures.[1][4] | The vehicle must be identical in composition and volume to that used for the BMY-7378 group. |
| Pharmacological Negative Control (5-HT(1A) Blockade) | To isolate the α1D-adrenergic and other non-5-HT(1A) mediated effects of BMY-7378. | WAY-100635.[2][5] | This is crucial for studies where the partial agonism at 5-HT(1A) receptors could confound the results, such as in blood pressure regulation.[2] |
| Normotensive Control | To establish a baseline for physiological parameters in a non-disease state. | Wistar-Kyoto (WKY) rats (for studies using Spontaneously Hypertensive Rats - SHR).[6] | Age-matched controls are essential to account for age-related physiological changes. |
| Positive Control (ACE Inhibition) | To provide a benchmark for the ACE inhibitory effects of BMY-7378. | Captopril.[6][7] | Allows for a direct comparison of the magnitude of BMY-7378's effect on the renin-angiotensin system with a well-established drug. |
| Positive Control (5-HT(1A) Agonism) | To compare the 5-HT(1A)-mediated effects of BMY-7378 with a full agonist. | 8-hydroxy-dipropylamino tetralin (8-OH-DPAT).[2][5] | Useful for characterizing the partial agonist nature of BMY-7378 at this receptor. |
Quantitative Data Comparison
The following table presents a summary of representative quantitative data from in vivo studies, illustrating the comparative effects of BMY-7378 and relevant control groups on key cardiovascular parameters in spontaneously hypertensive rats (SHR).
| Treatment Group | Dosage and Administration | Change in Systolic Blood Pressure (mmHg) | Change in Heart Rate (bpm) | Reference |
| Untreated SHR (Control) | - | Baseline: ~200 mmHg | Baseline: ~350 bpm | [6] |
| BMY-7378 | 10 mg/kg/day, oral gavage for 4 weeks | ↓ Significant decrease vs. untreated SHR | No significant change | [6] |
| Captopril (Positive Control) | 40 mg/kg/day, oral gavage for 4 weeks | ↓ Significant decrease vs. untreated SHR | Not reported | [6] |
| BMY-7378 + WAY-100635 | BMY-7378 (i.v.), WAY-100635 (i.v.) | Hypotensive effect of BMY-7378 is antagonized | Not reported | [2] |
| 8-OH-DPAT (Positive Control) | Intravenous injection | ↓ Decrease in blood pressure | ↓ Decrease in heart rate | [2] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of in vivo experiments. Below are representative protocols for the administration of BMY-7378 and its key controls.
Protocol 1: Vehicle Control Administration (Oral Gavage)
-
Vehicle Preparation:
-
For a carboxymethylcellulose-sodium (CMC-Na) based vehicle, prepare a 0.5% (w/v) solution in sterile, distilled water. Stir overnight at room temperature to ensure complete dissolution.
-
Alternatively, for compounds with poor aqueous solubility, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[4] Prepare fresh on the day of use.
-
-
Animal Model:
-
Use age-matched Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats as the normotensive control group.[6]
-
-
Administration:
-
Administer the vehicle to the control group of rats via oral gavage at a volume of 1 ml/kg body weight.
-
The BMY-7378 treated group should receive the same volume of the drug dissolved in the identical vehicle.
-
-
Monitoring:
-
Measure baseline physiological parameters (e.g., blood pressure, heart rate) before administration and at specified time points post-administration.
-
Protocol 2: Pharmacological Negative Control with WAY-100635 (Intravenous)
-
Drug Preparation:
-
Dissolve BMY-7378 in sterile 0.9% saline to the desired concentration.
-
Dissolve WAY-100635 in sterile 0.9% saline.[8]
-
-
Animal Model:
-
Use adult male Wistar rats.[2]
-
-
Administration:
-
Monitoring:
-
Continuously record blood pressure and heart rate throughout the experiment.[2]
-
Protocol 3: Positive Control with Captopril (Oral Gavage)
-
Drug Preparation:
-
Dissolve Captopril in sterile distilled water or the same vehicle used for BMY-7378.
-
-
Animal Model:
-
Use age-matched Spontaneously Hypertensive Rats (SHR).[6]
-
-
Administration:
-
Administer Captopril orally at a dose of 40 mg/kg/day for the duration of the study (e.g., 4 weeks).[6]
-
-
Monitoring:
-
Measure blood pressure and assess cardiac hypertrophy at the end of the treatment period, comparing the results to the BMY-7378 and vehicle control groups.[6]
-
Visualizing Experimental Logic and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical relationships in experimental design and the signaling pathways involved.
Caption: Experimental workflow for in vivo studies of BMY-7378.
Caption: Signaling pathways of BMY-7378's multi-target action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. [Twelve month studies on the chronic toxicity of captopril in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The alpha (1D)-adrenoceptor antagonist BMY 7378 is also an alpha (2C)-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The hypotensive effect of BMY 7378 is antagonized by a silent 5-HT(1A) receptor antagonist: comparison with 8-hydroxy-dipropylamino tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The α1D-adrenoreceptor antagonist BMY 7378 reverses cardiac hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BMY 7378, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Reproducibility of BMY-7378's Effects on Myocardial Contractility: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reproducibility and pharmacological effects of BMY-7378 on myocardial contractility. By objectively comparing its performance with alternative inotropic agents and presenting supporting experimental data, this document serves as a valuable resource for researchers in cardiovascular pharmacology.
Executive Summary
BMY-7378, a selective α1D-adrenoceptor antagonist, exhibits a distinct biphasic effect on myocardial contractility in response to α1-adrenergic stimulation. At low nanomolar concentrations, it acts as a non-competitive antagonist, while at higher concentrations, it demonstrates competitive antagonism. This dual activity, coupled with its potential off-target effects, including α2C-adrenoceptor antagonism and angiotensin-converting enzyme (ACE) inhibition, necessitates a careful evaluation of its application in cardiac research. This guide synthesizes available data on BMY-7378 and compares it with established inotropic agents—isoproterenol, EMD-57033, and omecamtiv mecarbil—to provide a framework for experimental design and interpretation. While direct studies on the reproducibility of BMY-7378's effects are limited, a comparison of findings across different experimental models suggests a consistent pattern of α1D-adrenoceptor-mediated modulation of cardiac function.
BMY-7378: Effects on Myocardial Contractility
BMY-7378's primary mechanism of action in the myocardium involves the antagonism of α1D-adrenoceptors. Its effect on contractility is most prominently observed in the context of α1-adrenergic agonist stimulation, such as with phenylephrine.
A key study on isolated rabbit ventricular myocardium revealed a concentration-dependent biphasic antagonism of the positive inotropic effect (PIE) of phenylephrine.[1][2]
-
At low concentrations (1-10 nM): BMY-7378 acts as a non-competitive antagonist, shifting the concentration-response curve (CRC) for phenylephrine to the right and downward. This suggests an insurmountable antagonism at this concentration range.
-
At higher concentrations (100 nM to 1 µM): The antagonism becomes competitive, with a rightward parallel shift of the phenylephrine CRC.[1][2]
In vivo studies in spontaneously hypertensive rats (SHR) have shown that chronic treatment with BMY-7378 can lead to improved hemodynamic parameters and cardiac function, suggesting a beneficial role in pathological cardiac remodeling.[3] This in vivo observation is consistent with the in vitro findings of α1D-adrenoceptor modulation, which is implicated in cardiac hypertrophy.
Quantitative Data Summary: BMY-7378
| Parameter | Value | Species/Model | Conditions | Reference |
| pA2 | 7.17 ± 0.09 | Rabbit Ventricular Muscle | Competitive antagonism phase (vs. Phenylephrine) | [1][2] |
| Schild Plot Slope | 0.93 | Rabbit Ventricular Muscle | Competitive antagonism phase (vs. Phenylephrine) | [1][2] |
| pKi | 7.53 ± 0.09 | Rabbit Ventricular Membrane | [3H]prazosin binding | [1][2] |
| ACE Inhibition IC50 | 136 µM | In vitro enzyme assay | --- |
Comparison with Alternative Inotropic Agents
To provide context for BMY-7378's effects, this section compares it with three other compounds known to modulate myocardial contractility through different mechanisms.
| Compound | Mechanism of Action | Key Effects on Contractility |
| Isoproterenol | Non-selective β-adrenergic agonist | Positive inotropic and chronotropic effects |
| EMD-57033 | Myofilament calcium sensitizer | Increases the sensitivity of the contractile apparatus to calcium |
| Omecamtiv Mecarbil | Cardiac myosin activator | Directly stimulates myosin ATPase activity, prolonging systole |
Quantitative Data Summary: Alternative Agents
| Compound | Parameter | Value | Species/Model | Reference |
| Isoproterenol | EC50 | 0.84 µM | Frog Ventricular Myocytes (Calcium Current) | |
| EMD-57033 | EC50 | 1.2 µM | Human Primary Cardiomyocytes (Sarcomere Shortening) | |
| Omecamtiv Mecarbil | EC50 | 0.6 µM | Human Primary Cardiomyocytes (Sarcomere Shortening) |
Experimental Protocols
Reproducibility of findings is critically dependent on the standardization of experimental protocols. Below are summaries of methodologies used in the cited studies.
Measurement of Myocardial Contractility in Isolated Papillary Muscle
-
Tissue Preparation: Male New Zealand White rabbits are euthanized, and the hearts are rapidly excised. The right ventricular papillary muscle is dissected and mounted in an organ bath.
-
Perfusion: The muscle is superfused with Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.
-
Stimulation: The muscle is stimulated electrically at a constant frequency (e.g., 1 Hz).
-
Data Acquisition: Isometric contraction is measured using a force-displacement transducer. The muscle is allowed to equilibrate for a set period before drug administration.
-
Drug Administration: Concentration-response curves are generated by cumulatively adding the agonist (e.g., phenylephrine) in the absence and presence of increasing concentrations of the antagonist (e.g., BMY-7378).
In Vivo Hemodynamic Assessment in Rats
-
Animal Model: Spontaneously hypertensive rats (SHR) are used as a model of cardiac hypertrophy and dysfunction.
-
Drug Administration: BMY-7378 is administered chronically (e.g., via oral gavage) over several weeks.
-
Hemodynamic Measurements: A pressure-volume catheter is inserted into the left ventricle to measure parameters such as left ventricular systolic pressure (LVSP), end-diastolic pressure (LVEDP), and the maximal rate of pressure rise (+dP/dtmax) and fall (-dP/dtmax).
-
Data Analysis: Hemodynamic parameters are compared between treated and untreated groups.
Signaling Pathways and Experimental Workflow
To visualize the complex interactions and experimental processes, the following diagrams are provided.
Caption: Signaling pathway of BMY-7378's antagonistic effect on phenylephrine-induced myocardial contraction.
Caption: Experimental workflow for assessing myocardial contractility in isolated papillary muscle.
Caption: Logical relationship comparing BMY-7378 with alternative inotropic agents based on their shared function.
References
- 1. Multiparametric Mechanistic Profiling of Inotropic Drugs in Adult Human Primary Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. EMD-57033 Augments the Contractility in Porcine Myocardium by Promoting the Activation of Myosin in Thick Filaments - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BMY-43748: A Guide for Laboratory Professionals
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements before proceeding with any disposal method.
Summary of Key Disposal Principles
Due to the absence of specific data for BMY-43748, all disposal procedures should be guided by the precautionary principle. The following table summarizes general guidelines for the disposal of laboratory chemical waste, which should be applied to this compound.
| Waste Type | Recommended Disposal Procedure |
| Solid this compound | Treat as hazardous chemical waste. Place in a clearly labeled, sealed, and compatible waste container. |
| Solutions of this compound | Do not dispose of down the drain. Collect in a designated, sealed, and labeled hazardous waste container. The container material should be compatible with the solvent used. |
| Contaminated Labware (e.g., pipette tips, gloves, vials) | Dispose of as hazardous chemical waste. Place in a designated, sealed container to prevent leakage or exposure. |
| Empty this compound Containers | Triple rinse with a suitable solvent. The rinsate must be collected and treated as hazardous chemical waste. After thorough rinsing, the container may be disposed of according to institutional guidelines for empty chemical containers. |
Detailed Disposal Workflow
The following diagram outlines a logical workflow for the proper disposal of this compound waste, emphasizing safety and compliance.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocols for Waste Handling
While specific experimental protocols for the disposal of this compound are not available, the following general procedures should be followed:
1. Segregation of Waste:
-
Objective: To prevent accidental mixing of incompatible chemicals and to ensure proper disposal streams.
-
Methodology:
-
Establish a designated satellite accumulation area in the laboratory for this compound waste.
-
Use separate, clearly labeled, and sealed containers for solid waste, liquid waste, and contaminated sharps.
-
Ensure all containers are made of a material compatible with this compound and any solvents used.
-
2. Neutralization (General Guidance - Use with Extreme Caution):
-
Objective: To neutralize acidic or basic properties of a chemical waste stream. This should only be performed if the chemical properties of this compound are well-understood and appropriate personal protective equipment is used.
-
Methodology:
-
Slowly add the neutralizing agent (e.g., sodium bicarbonate for acids, citric acid for bases) to the waste solution while stirring in a fume hood.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.
-
Collect the neutralized solution as hazardous waste.
-
Important Considerations for Antibacterial Compounds:
The improper disposal of antibacterial compounds can contribute to the development of antimicrobial resistance in the environment. Therefore, it is crucial to avoid disposing of this compound, even in small quantities, down the drain or in the regular trash.
Disclaimer: This information is intended as a general guide and is not a substitute for a substance-specific Safety Data Sheet or the guidance of your institution's Environmental Health and Safety department. Always prioritize safety and adhere to all applicable local, state, and federal regulations for hazardous waste disposal.
Essential Safety and Handling Protocols for BMY-43748
This guide provides crucial safety and logistical information for the handling and disposal of BMY-43748, a research chemical. The following procedures are based on established best practices for managing potentially hazardous compounds in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe working environment.
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough hazard assessment is the first step before handling any chemical.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, researchers should treat it as a potentially hazardous substance. The minimum required PPE for handling this compound in a laboratory setting includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[2] Depending on the specific procedures and the physical form of the compound (e.g., powder or solution), additional PPE may be necessary.
| PPE Category | Minimum Requirement | Recommended for this compound (Solid) | Recommended for this compound (Liquid/Splash Hazard) |
| Eye and Face Protection | Safety glasses with side shields[2][3] | Safety goggles | Chemical splash goggles and a face shield[2][3][4] |
| Hand Protection | Disposable nitrile gloves[2] | Double-gloving with nitrile gloves | Chemical-resistant gloves (e.g., thicker nitrile or neoprene) |
| Body Protection | Lab coat[4] | Standard lab coat | Chemical-resistant or fire-resistant lab coat[4] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area | N95 respirator or higher if handling powder outside of a fume hood[4] | Half-mask or full-face respirator with appropriate cartridges if aerosols are generated[4] |
Operational Plan for Handling this compound
Engineering Controls:
-
Ventilation: All work with this compound, especially when in powdered form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination. This area should be clearly marked.
Procedural Guidance:
-
Preparation: Before starting any work, ensure all necessary PPE is readily available and in good condition.[1] Prepare all required equipment and reagents in the designated area.
-
Weighing (for solid this compound):
-
Perform all weighing operations within a chemical fume hood or a balance enclosure to contain any airborne particles.
-
Use anti-static weigh paper or boats to prevent dispersal of the powder.
-
Handle with care to avoid creating dust.
-
-
Solution Preparation:
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
If the solvent is volatile, ensure adequate ventilation.
-
-
Handling and Storage:
-
Clearly label all containers with the chemical name, concentration, date, and hazard information.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables such as gloves, weigh paper, and pipette tips should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for handling a powdered chemical compound like this compound in a research laboratory.
Caption: Workflow for Safe Handling of this compound.
References
- 1. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. uah.edu [uah.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
